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  • Product: 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
  • CAS: 1779131-08-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

As a Senior Application Scientist, designing a robust synthetic route requires more than just mixing reagents; it demands a deep understanding of electronic effects, solvent dynamics, and self-validating analytical check...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, designing a robust synthetic route requires more than just mixing reagents; it demands a deep understanding of electronic effects, solvent dynamics, and self-validating analytical checkpoints. The compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a highly valuable synthetic intermediate, most notably utilized in the structural elaboration of PIM kinase inhibitors for oncological applications ([1]).

This whitepaper provides an in-depth technical guide to its synthesis via regioselective Nucleophilic Aromatic Substitution (SNAr), dissecting the causality behind the experimental design and establishing a self-validating protocol for drug development professionals.

Mechanistic Rationale: Regioselective SNAr

The synthesis relies on the reaction between 1,4-difluoro-2-nitrobenzene (the electrophile) and N,N-dimethylpiperidin-4-amine (the nucleophile). The core scientific challenge here is regioselectivity: the starting material possesses two fluorine atoms (at C1 and C4), but substitution must occur exclusively at C1.

The Causality of Regioselectivity

In SNAr reactions, the aromatic ring must be electron-deficient. The nitro group (-NO2) is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects.

  • The C1 Position: The fluorine at C1 is ortho to the nitro group. When the nucleophile attacks C1, the resulting negative charge in the intermediate (the Meisenheimer complex) is delocalized directly onto the oxygen atoms of the nitro group. This profound stabilization drastically lowers the activation energy barrier for the attack ([2]).

  • The C4 Position: The fluorine at C4 is meta to the nitro group. Attack at this position generates an intermediate where the negative charge cannot be delocalized onto the nitro group, making it energetically unfavorable.

  • The Leaving Group: Fluorine is the premier leaving group in SNAr. Because the rate-determining step is the initial nucleophilic attack (not the departure of the leaving group), fluorine's extreme electronegativity maximizes the electrophilicity of the attached carbon, accelerating the reaction ([3]).

SNAr_Mechanism R1 1,4-Difluoro-2-nitrobenzene (Electrophile) MC Meisenheimer Complex (Resonance Stabilized) R1->MC Nucleophilic Attack (C1) Nuc N,N-Dimethylpiperidin-4-amine (Nucleophile) Nuc->MC N-lone pair donation Prod 1-(4-Fluoro-2-nitrophenyl)- N,N-dimethylpiperidin-4-amine MC->Prod Elimination F_leave Fluoride Ion (F-) MC->F_leave Leaving Group

Regioselective SNAr mechanism forming the target via a Meisenheimer complex.

Experimental Protocol & Self-Validating Systems

To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system. Every reagent choice and procedural step serves a specific, verifiable purpose.

Quantitative Data: Reagent Profile
ReagentMW ( g/mol )EquivalentsFunction
1,4-Difluoro-2-nitrobenzene 159.091.0Electrophilic scaffold
N,N-Dimethylpiperidin-4-amine 128.221.1Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.0Acid Scavenger (Neutralizes HF)
N,N-Dimethylformamide (DMF) 73.090.1 MPolar Aprotic Solvent

Expert Insight: K₂CO₃ is chosen over organic bases like Triethylamine because it is a non-nucleophilic, heterogeneous base. It permanently traps the generated HF as insoluble KF and H₂O/CO₂, preventing the protonation of the highly basic N,N-dimethylpiperidin-4-amine, which would otherwise quench its nucleophilicity. DMF is utilized because polar aprotic solvents solvate the potassium cations while leaving the nucleophile "naked" and highly reactive.

Step-by-Step Methodology
  • Reaction Setup: Charge a dried round-bottom flask with 1,4-difluoro-2-nitrobenzene (1.0 eq) and anhydrous DMF to achieve a 0.1 M concentration. Add anhydrous K₂CO₃ (2.0 eq).

  • Initiation: Add N,N-dimethylpiperidin-4-amine (1.1 eq) dropwise at room temperature. The slight excess of amine ensures complete consumption of the fluoronitrobenzene.

  • Incubation: Heat the reaction mixture to 50–60 °C under a nitrogen atmosphere. Stir for 4–8 hours.

  • Aqueous Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Phase Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution. Causality: DMF is notoriously difficult to remove via evaporation. LiCl alters the partition coefficient, efficiently pulling residual DMF into the aqueous phase. Follow with a brine wash, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of Dichloromethane to Methanol containing 1% Triethylamine). Causality: The 1% Triethylamine neutralizes the acidic silanol groups on the silica gel, preventing severe peak tailing of the tertiary aliphatic amine product.

Workflow Step1 Step 1: Reaction Setup 1.0 eq Ar-F 1.1 eq Amine 2.0 eq K2CO3 DMF Step2 Step 2: Incubation 50-60°C 4-8 Hours TLC/LC-MS Monitoring Step1->Step2 Step3 Step 3: Aqueous Workup H2O Quench EtOAc Extract LiCl Wash Step2->Step3 Step4 Step 4: Purification Flash Chromatography DCM:MeOH (1% TEA) Step3->Step4

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Analytical Self-Validation Matrix

A hallmark of a robust protocol is the ability to validate success in real-time. The transformation from 1,4-difluoro-2-nitrobenzene to the target amine provides distinct, unambiguous analytical signals.

Analytical MethodExpected ObservationMechanistic Causality
Visual Inspection Colorless/Pale Yellow → Deep OrangeFormation of a push-pull extended π-conjugation system between the newly attached amine lone pair and the ortho-nitro group.
LC-MS (ESI+) [M+H]⁺ at m/z 268.1Confirms the exact mass shift resulting from the displacement of one fluorine atom (-19 Da) and the addition of the piperidine moiety (+127 Da).
TLC (DCM:MeOH 9:1) Lower Rf, UV-Active, Dragendorff (+)The product is significantly more polar due to the tertiary amine. Dragendorff's reagent specifically stains heavy aliphatic amines orange/brown.
¹⁹F NMR Single resonanceConfirms regioselectivity: loss of the highly coupled C1-F signal, with retention of the unactivated C4-F signal.

References

  • Pim kinase inhibitors and methods of their use (WO2008106692A1).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central (PMC).[Link]

Sources

Exploratory

Technical Whitepaper: 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine in Target-Oriented Synthesis

Executive Summary In modern drug discovery, the design of highly selective kinase inhibitors relies heavily on privileged molecular scaffolds. 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS: 1779131-08-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of highly selective kinase inhibitors relies heavily on privileged molecular scaffolds. 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS: 1779131-08-6) is a highly versatile, bifunctional building block. Featuring a highly reactive nitro group, an electron-withdrawing fluorine atom, and a solubilizing basic piperidine moiety, this intermediate is strategically utilized to synthesize ortho-phenylenediamines. These diamines are subsequently cyclized into benzimidazoles or quinoxalines—core pharmacophores in the development of PIM kinase and EGFR inhibitors[1][2].

This technical guide details the physicochemical properties, mechanistic synthesis, and downstream experimental workflows associated with this critical intermediate, providing researchers with a robust, self-validating framework for its application.

Physicochemical Profiling

Understanding the physical and structural parameters of CAS 1779131-08-6 is critical for predicting its behavior in chromatographic purification and biological assays. The tertiary amine on the piperidine ring ensures favorable aqueous solubility at physiological pH, a key parameter in ADME optimization.

PropertyValue
Chemical Name 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
CAS Registry Number 1779131-08-6[3]
Molecular Formula C13H18FN3O2
Molecular Weight 267.31 g/mol
Structural Class ortho-Nitroaniline / Phenylpiperidine derivative
Key Functional Groups Aryl fluoride, nitro group, tertiary aliphatic amine

Mechanistic Synthesis: Regioselective SNAr

The synthesis of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is achieved via a Nucleophilic Aromatic Substitution (SNAr). The reaction exhibits absolute regioselectivity due to the electronic environment of the starting material, 1,4-difluoro-2-nitrobenzene.

Causality and Regioselectivity

In 1,4-difluoro-2-nitrobenzene, the fluorine atom at position 1 is ortho to the strongly electron-withdrawing nitro group. When the secondary amine of N,N-dimethylpiperidin-4-amine attacks C1, the resulting negative charge in the transition state is delocalized into the nitro group, forming a highly stabilized Meisenheimer complex. Conversely, the fluorine at C4 is meta to the nitro group; attack at this position lacks resonance stabilization. Therefore, the nucleophile exclusively displaces the C1 fluorine, ensuring a high-yielding, regioselective transformation.

Workflow SM 1,4-Difluoro- 2-nitrobenzene Int1 CAS 1779131-08-6 (Nitro Intermediate) SM->Int1 SNAr (K2CO3, DMF) Nuc N,N-Dimethylpiperidin- 4-amine Nuc->Int1 Int2 ortho-Phenylenediamine Derivative Int1->Int2 Reduction (H2, Pd/C) API Benzimidazole Kinase Inhibitor Int2->API Cyclization (Orthoester/Acid)

Synthetic workflow from 1,4-difluoro-2-nitrobenzene to benzimidazole kinase inhibitor scaffolds.

Experimental Protocol 1: SNAr Synthesis
  • Preparation: In an oven-dried round-bottom flask, dissolve 1,4-difluoro-2-nitrobenzene (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 equiv). Expert Insight: K2CO3 is chosen over stronger bases (like NaH) because it is mild enough to prevent the hydrolysis of the nitro group while effectively neutralizing the HF byproduct.

  • Nucleophile Addition: Cool the mixture to 0 °C. Slowly add N,N-dimethylpiperidin-4-amine (1.1 equiv) dropwise to control the initial exotherm.

  • Heating & Self-Validation: Warm the reaction to room temperature, then heat to 60 °C. The reaction is a self-validating system : monitor via LC-MS. The reaction is complete when the starting material peak disappears and a dominant [M+H]+ peak at m/z 268.3 emerges. Furthermore, 19F NMR will show the disappearance of one fluorine signal, leaving a single peak corresponding to the C4 fluorine.

  • Workup: Pour the mixture into ice-water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Downstream Applications: Kinase Inhibitor Scaffolds

Once synthesized, CAS 1779131-08-6 serves as a precursor for advanced heterocyclic scaffolds. The nitro group is reduced to an amine, yielding an ortho-phenylenediamine. This diamine is rapidly condensed with aldehydes or orthoesters to form benzimidazoles.

These benzimidazole derivatives are potent competitive inhibitors of ATP binding pockets in kinases. Specifically, derivatives featuring the N,N-dimethylpiperidin-4-amine tail exhibit excellent binding affinity and solubility profiles against PIM kinases (implicated in hematological malignancies)[1] and EGFR mutants (implicated in non-small cell lung cancer)[2].

Pathway Cytokine Cytokines / Mitogens JAK JAK/STAT Signaling Cytokine->JAK PIM PIM Kinase (Target) JAK->PIM Transcriptional Activation Substrates BAD / 4E-BP1 PIM->Substrates Phosphorylation Drug Benzimidazole API (Derived from CAS 1779131-08-6) Drug->PIM Competitive Inhibition Survival Tumor Cell Survival Substrates->Survival

PIM kinase signaling pathway illustrating targeted inhibition by benzimidazole derivatives.

Experimental Protocol 2: Nitro Reduction & Cyclization
  • Reduction: Dissolve 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine in methanol. Under an argon atmosphere, carefully add 10% Pd/C (0.1 equiv by weight). Evacuate the flask and backfill with H2 gas (balloon pressure).

  • Validation: Stir at room temperature. The reaction self-validates visually: the bright yellow color of the nitro compound will fade to a pale/colorless solution upon complete reduction to the diamine.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate.

  • Cyclization: Immediately dissolve the crude diamine in trimethyl orthoformate (or react with a substituted carboxylic acid in the presence of HATU/DIPEA) and heat to 80 °C to yield the final benzimidazole scaffold.

References

  • Howei Pharm. "CAS 1779131-08-6 | 5-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)nitrobenzene". Howei. Available at: [Link]

  • Google Patents. "US8822497B2 - PIM kinase inhibitors and methods of their use". Google Patents. Available at: [1]

Sources

Foundational

Molecular Structure and Synthetic Utility of 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine: A Technical Guide

Executive Summary 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS: 1779131-08-6) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a push-pull...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS: 1779131-08-6) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a push-pull electronic system and a highly functionalizable fluoronitrophenyl core, it serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and ion channel modulators.

This whitepaper provides an in-depth analysis of its structural properties, the mechanistic causality behind its regioselective synthesis, and self-validating experimental protocols designed for process chemists and drug development professionals.

Structural & Physicochemical Profiling

The molecule consists of an electron-deficient 4-fluoro-2-nitrophenyl ring coupled to an electron-rich N,N-dimethylpiperidin-4-amine moiety. This architecture provides two distinct handles for downstream derivatization: the nitro group (reducible to an aniline for cyclization) and the para-fluorine (susceptible to secondary nucleophilic displacement under forcing conditions).

Nomenclature and Supply Chain Insight

A frequent point of confusion in chemical databases is the nomenclature of the starting material. The precursor is often commercially listed as 2,5-difluoronitrobenzene . However, applying strict IUPAC locant rules (prioritizing the lowest locant set for substituents), the correct designation is 1,4-difluoro-2-nitrobenzene (locants 1,2,4 vs. 1,2,5)[1]. Recognizing that these names refer to the exact same chemical entity is crucial for procurement and synthetic planning.

Quantitative Data Summary

Table 1: Physicochemical & Structural Properties

PropertyValueStructural Significance
IUPAC Name 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amineDefines exact regiochemistry.
CAS Registry Number 1779131-08-6Standard identifier for procurement.
Molecular Formula C₁₃H₁₈FN₃O₂-
Molecular Weight 267.31 g/mol Optimal for Lipinski-compliant fragments.
Topological Polar Surface Area 49.1 ŲExcellent membrane permeability profile.
pKa (Aliphatic Amine) ~9.5 (Calculated)Dictates basic workup requirements.

Mechanistic Causality: Regioselective SNAr

The synthesis of this molecule relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). When 1,4-difluoro-2-nitrobenzene reacts with N,N-dimethylpiperidin-4-amine, the nucleophile exclusively attacks the C1 position (ortho to the nitro group), leaving the C4 position (meta to the nitro group) completely intact.

The Electronic Logic of Regioselectivity

The causality behind this absolute regioselectivity lies in the stabilization of the intermediate Meisenheimer complex[2].

  • Attack at C1 (Ortho): The resulting negative charge in the aromatic ring is delocalized directly onto the highly electronegative oxygen atoms of the nitro group via resonance. This dramatically lowers the activation energy ( Ea​ ).

  • Attack at C4 (Meta): The negative charge bypasses the nitro group's attachment point during resonance delocalization. Without this thermodynamic sink, the intermediate is highly unstable, rendering the pathway kinetically inaccessible.

SNAr_Logic SM 1,4-Difluoro-2-nitrobenzene + N,N-dimethylpiperidin-4-amine C1 Nucleophilic Attack at C1 (Ortho to NO2) SM->C1 Favored Pathway C4 Nucleophilic Attack at C4 (Meta to NO2) SM->C4 Disfavored Pathway MC_C1 Meisenheimer Complex Resonance Stabilized by NO2 C1->MC_C1 MC_C4 Meisenheimer Complex No Resonance Stabilization C4->MC_C4 Prod 1-(4-fluoro-2-nitrophenyl)- N,N-dimethylpiperidin-4-amine (Exclusive Product) MC_C1->Prod -F⁻ NoProd Reaction Kinetically Disfavored MC_C4->NoProd

Figure 1: Mechanistic logic dictating the exclusive regioselectivity of the SNAr reaction.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning the physical behavior of the reaction provides real-time feedback on its success.

Table 2: SNAr Reaction Optimization Matrix

SolventBaseTemperature (°C)Time (h)RegioselectivityYield (%)
DMF K₂CO₃ 80 12 >99:1 88–94
DMSODIPEA1008>99:185–90
MeCNEt₃N80 (Reflux)24>99:165–75
Protocol 1: Regioselective SNAr Synthesis

Adapted from established[3].

  • Preparation: In a dry round-bottom flask, dissolve 1,4-difluoro-2-nitrobenzene (1.0 equiv) in anhydrous DMF (0.2 M). Causality: DMF solvates the potassium cation, leaving the nucleophilic amine highly reactive.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Causality: A heterogeneous inorganic base prevents the degradation of the aliphatic amine that can occur with strong, soluble organic bases.

  • Nucleophile Addition: Add N,N-dimethylpiperidin-4-amine (1.1 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Workup: Cool to room temperature and pour the mixture into ice-cold distilled water (5× volume).

    • Validation Check: The product must immediately crash out as a bright yellow precipitate. Because the product's aliphatic amine has a pKa of ~9.5, the basicity of the K₂CO₃ ensures the product remains in its free-base, water-insoluble form. If no precipitate forms, the pH is too low (acidic).

  • Isolation: Filter the solid, wash thoroughly with water to remove DMF, and dry under high vacuum.

Protocol 2: Nitro Reduction to Ortho-Phenylenediamine

The critical next step in drug discovery is reducing the nitro group to unlock the ortho-phenylenediamine core for cyclization[4].

  • Preparation: Dissolve the SNAr product in Methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (0.1 equiv by weight) carefully under an argon blanket.

  • Reduction: Purge the vessel with H₂ gas (balloon) and stir vigorously at room temperature for 4 hours.

  • Self-Validating Observation:

    • Validation Check: The intense yellow color of the starting material (caused by the push-pull chromophore) will entirely dissipate, yielding a colorless or pale solution. This visual cue confirms the destruction of the nitro group.

  • Isolation: Filter through a Celite pad to remove Pd/C and concentrate in vacuo. Confirm via LC-MS (Expected mass shift: 268.3 [M+H]⁺ → 238.3[M+H]⁺).

Downstream Applications in Drug Discovery

Once reduced to the ortho-phenylenediamine intermediate, this scaffold branches into several high-value therapeutic classes. Condensation with aldehydes or carboxylic acids yields benzimidazoles (common in PIM kinase inhibitors and CDK inhibitors like Palbociclib analogs)[4]. Reaction with phosgene equivalents yields benzimidazolones (utilized in SK channel modulators)[3].

Drug_Discovery BB 1-(4-fluoro-2-nitrophenyl)- N,N-dimethylpiperidin-4-amine Red Nitro Reduction (Pd/C, H2) BB->Red Diamine Ortho-Phenylenediamine Intermediate Red->Diamine Cycl1 Condensation with Carboxylic Acids Diamine->Cycl1 Cycl2 Reaction with Phosgene/Urea Diamine->Cycl2 Benzimidazole Benzimidazole Derivatives (e.g., Kinase Inhibitors) Cycl1->Benzimidazole Benzimidazolone Benzimidazolone Derivatives (e.g., Ion Channel Modulators) Cycl2->Benzimidazolone

Figure 2: Synthetic branching workflow from the core building block to therapeutic targets.

References

  • Howei Pharm. "CAS 1779131-08-6 | 5-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)nitrobenzene." Howei Pharm Database. Available at:[Link]

  • ResearchGate. "A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers." Journal of Chemical Thermodynamics. Available at:[Link]

  • Google Patents. "EP2319512A1 - Novel 2-amino benzimidazole derivatives and their use as modulators of small-conductance calcium-activated potassium channels." European Patent Office.
  • Semantic Scholar. "Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer." Pharmaceuticals. Available at:[Link]

Sources

Exploratory

potential research applications of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

An In-Depth Technical Guide on the Potential Research Applications of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine Executive Summary 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a synthetic org...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Potential Research Applications of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Executive Summary

1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound featuring a confluence of pharmacologically significant moieties: a piperidine core, a fluorinated nitrophenyl group, and a dimethylated tertiary amine. While specific research literature on this exact molecule is sparse, its structural components are prevalent in a vast array of biologically active agents. This guide deconstructs the molecule to its core fragments, analyzing the known roles of these fragments in medicinal chemistry to project its potential research applications. By examining structurally related analogs, we infer that its primary utility lies in three key areas: as a versatile synthetic intermediate for chemical library generation, as a foundational scaffold for developing kinase inhibitors in oncology, and as a candidate for fragment-based screening against central nervous system (CNS) targets. This document provides the theoretical framework, actionable experimental protocols, and logical workflows to guide researchers in exploring the untapped potential of this compound.

Molecular Profile and Synthetic Strategy

The structure of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine combines several features that are highly valuable in drug discovery. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known for its favorable pharmacokinetic properties.[1][2] The 4-fluoro-2-nitrophenyl group offers multiple avenues for chemical modification and serves as a key recognition element for potential biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group is a versatile chemical handle, most commonly serving as a precursor to an amine via reduction.[3][4][5]

PropertyPredicted ValueSource
Molecular Formula C₁₃H₁₈FN₃O₂-
Molecular Weight 267.30 g/mol -
CAS Number 1260879-92-2[6]
Predicted LogP 2.5 - 3.5Cheminformatics Software
Predicted pKa (basic) 8.5 - 9.5 (Piperidine N)Cheminformatics Software
Proposed Synthetic Route

The synthesis of this compound and its analogs typically proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is fundamental in medicinal chemistry for coupling aromatic rings with amine-containing fragments.[3][4][7]

Causality of Experimental Design: The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the piperidine amine. A non-nucleophilic base such as potassium carbonate is used to deprotonate the secondary amine of the piperidine starting material without competing in the primary substitution reaction. Heating is required to overcome the activation energy of the reaction, particularly as the nitro group's electron-withdrawing effect is only moderately activating from the ortho position.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 1,4-Difluoro-2-nitrobenzene Process Nucleophilic Aromatic Substitution (SₙAr) A->Process B N,N-Dimethylpiperidin-4-amine B->Process C K₂CO₃ (Base) C->Process enables nucleophile D DMF (Solvent) D->Process facilitates reaction E Heat (e.g., 80-100 °C) E->Process provides energy Product 1-(4-fluoro-2-nitrophenyl)-N,N- dimethylpiperidin-4-amine Process->Product

Caption: Proposed workflow for the synthesis of the title compound.

Application I: A Versatile Scaffold for Chemical Library Synthesis

The most immediate and robust application of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is as a molecular building block. Its true potential is unlocked upon the chemical reduction of the nitro group to an aniline. This transformation yields 1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine, a trifunctional scaffold with three distinct points for diversification.

  • The Newly Formed Aniline: Can be acylated, sulfonated, or used in reductive amination to build a wide array of derivatives.

  • The Piperidine Nitrogen: While already substituted, its basicity can be modulated or it can be involved in salt formation.

  • The Dimethylamine: Offers a basic handle influencing solubility and potential hydrogen bonding.

Caption: Diversification potential after nitro group reduction.

Protocol: Catalytic Hydrogenation of the Nitro Group

This protocol details the reduction of the nitro group to a primary amine, a critical step for using the title compound as a synthetic scaffold.

Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. Methanol is an excellent solvent that solubilizes the starting material and does not interfere with the reaction. The hydrogen balloon provides a safe and convenient source of H₂ gas at near-atmospheric pressure, sufficient for this transformation. The reaction is self-validating; its completion can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.

  • Vessel Preparation: Add 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Dissolve the starting material in methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) to the solution.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum pump and then backfill with nitrogen gas. Repeat this cycle three times.

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine, which can be purified by column chromatography if necessary.

Application II: Kinase Inhibitor Development

The 2-aminopyrimidine scaffold is a well-known "privileged" structure in kinase inhibitor design, as exemplified by Glesatinib, an inhibitor of c-MET and AXL kinases.[5] The title compound's fluoro-nitrophenyl-amine structure can be considered a bioisostere or precursor to similar pharmacophores that engage with the hinge region of a kinase's ATP-binding pocket. The fluorine atom can form critical hydrogen bonds or favorable electrostatic interactions, enhancing binding affinity.[5]

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., c-MET, AXL) Ligand->RTK binds & activates P1 GRB2/SOS RTK->P1 recruits RAS RAS P1->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promotes Inhibitor Potential Inhibitor based on 1-(4-fluoro-2-nitrophenyl) -N,N-dimethylpiperidin-4-amine Inhibitor->RTK blocks ATP binding

Caption: Potential inhibition of a generic RTK signaling pathway.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a high-throughput method to screen the compound for inhibitory activity against a specific kinase of interest.

Rationale: HTRF is a robust, sensitive, and widely used assay format for kinase screening. It relies on the proximity-based fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665). The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-antibody serves as the donor, and streptavidin-XL665, which binds the biotinylated peptide, serves as the acceptor. Inhibition of the kinase prevents phosphorylation, leading to a decrease in the HTRF signal. This provides a quantitative measure of inhibitor potency (IC₅₀).

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate peptide, ATP, and anti-phospho-antibody-Eu(K) and Streptavidin-XL665 detection reagents according to the manufacturer's instructions.

  • Compound Plating: Serially dilute the test compound (1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine) in DMSO and then assay buffer. Dispense into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase and substrate peptide solution to all wells. Allow a brief pre-incubation period (e.g., 15 minutes).

  • Initiation: Initiate the enzymatic reaction by adding ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the detection reagent mix (containing EDTA to chelate Mg²⁺, plus the HTRF antibody and acceptor).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[5]

Application III: Fragment-Based Drug Discovery (FBDD) for CNS Targets

The relatively small size and specific chemical features of the fluorophenyl moiety make this compound, or fragments derived from it, ideal for Fragment-Based Drug Discovery (FBDD).[8] Specifically, the presence of a fluorine atom allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for screening fragment binding to protein targets.[8][9] Given that the piperidine scaffold is a common feature in CNS-active drugs, potential targets include G-protein coupled receptors (GPCRs) or ion channels.[10]

G A Fluorinated Fragment Library (including title compound) C ¹⁹F NMR Spectrometer A->C B Protein Target (e.g., GPCR, Enzyme) B->C D Observe ¹⁹F Signal (Chemical Shift, Line Broadening) C->D E Binding Event Detected? D->E F Hit Identified E->F Yes G No Binding E->G No H Structure-Based Drug Design (X-ray, Cryo-EM) F->H I Lead Optimization H->I

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Protocol: Competitive Radioligand Binding Assay

This protocol determines if the compound can displace a known radiolabeled ligand from a receptor, providing evidence of binding and allowing for the calculation of binding affinity (Kᵢ).

Rationale: This assay is a gold standard for quantifying receptor-ligand interactions. It relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (e.g., ³H-labeled) with known high affinity for the target receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound. The system is self-validating through the inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from a stable cell line or tissue homogenate).

  • Assay Setup: In a 96-well plate, add assay buffer, the prepared membranes, and the radiolabeled ligand at a concentration near its Kₔ value.

  • Compound Addition: Add the test compound across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Control Wells:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled competitor.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[10]

Conclusion and Future Directions

While 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is not yet an established research tool, its molecular architecture strongly suggests significant potential. It serves as an excellent starting point for generating diverse chemical libraries, particularly after the straightforward reduction of its nitro group. Its structural motifs are highly relevant to the design of kinase inhibitors for oncology and for screening against CNS targets. The protocols outlined in this guide provide a clear, mechanistically-grounded roadmap for any researcher, scientist, or drug development professional seeking to unlock the therapeutic and scientific value of this promising compound. Future work should focus on initial biological screening in these proposed areas to validate these hypotheses and guide subsequent structure-activity relationship (SAR) studies.

References

  • EvitaChem. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217). EvitaChem.
  • Sigma-Aldrich. 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride. Sigma-Aldrich.
  • Appchem. 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine | 952917-71-4. Appchem.
  • NextSDS. 1-(4-fluoro-2-nitrophenyl)piperidin-4-aMine — Chemical Substance Information. NextSDS.
  • NextSDS. 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride - NextSDS. NextSDS.
  • Chemspace. 1-(4-fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride. Chemspace.
  • Santa Cruz Biotechnology. 1-(4-Fluoro-2-nitrophenyl)piperidine | CAS 719-70-0. Santa Cruz Biotechnology.
  • Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • AiFChem. 1260879-92-2 | 1-(2-Fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine. AiFChem.
  • S. H. Al-Hussain. ((Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Journal of Ovonic Research.
  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI.
  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.
  • ResearchGate. Thermal and Crystallographic Studies of 1-(2-Fluoro-4- Nitrophenyl) - ResearchGate. ResearchGate.
  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses.
  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • BenchChem. Application Notes and Protocols for 4,6-difluoro-N-methylpyrimidin-2-amine in Drug Discovery. BenchChem.
  • NIH. Synthesis of Fluorinated Amines: A Personal Account. PMC.
  • ResearchGate. (PDF) Applications of F-NMR in Fragment-Based Drug Discovery. ResearchGate.
  • Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J.
  • Semantic Scholar. Applications of 19F-NMR in Fragment-Based Drug Discovery. Semantic Scholar.
  • BenchChem. Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs. BenchChem.

Sources

Foundational

1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine literature review

An In-Depth Technical Guide to 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine: Synthesis, Properties, and Potential Applications Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, rec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine: Synthesis, Properties, and Potential Applications

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. When incorporated into a larger molecular framework containing other key pharmacophores, such as a fluorinated nitrophenyl group and a dimethylamine moiety, the resulting compound, 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, represents a novel chemical entity with significant potential for drug discovery.

This technical guide provides a comprehensive overview of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, a compound for which specific literature is not yet available. By leveraging data on structurally related analogs, this document will detail a proposed synthetic route, predict its physicochemical properties, and explore its potential biological activities and applications. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel small molecules.

The core structure combines three key motifs:

  • 1-(4-fluoro-2-nitrophenyl)piperidine: The 4-fluoronitrobenzene moiety is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, while the fluorine atom can enhance binding affinity and improve metabolic stability.

  • Piperidin-4-amine: The piperidine ring is a common feature in many biologically active compounds, contributing to their solubility and ability to interact with protein targets.

  • N,N-dimethylamine: The dimethylamine group is found in numerous FDA-approved drugs and can significantly influence a compound's pharmacological properties, including its solubility, bioavailability, and target-binding interactions.

Given the absence of direct literature, this guide will provide a prospective analysis to stimulate further research into this promising molecule.

Proposed Synthesis

A plausible and efficient synthetic route to 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves the N,N-dimethylation of the commercially available starting material, 1-(4-fluoro-2-nitrophenyl)piperidin-4-amine. The Eschweiler-Clarke reaction is a well-established and highly effective method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.

Synthetic Workflow Diagram

Synthesis_Workflow Starting_Material 1-(4-fluoro-2-nitrophenyl)piperidin-4-amine Reaction Eschweiler-Clarke Reaction Starting_Material->Reaction Reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) Reagents->Reaction Product 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine Reaction->Product

Caption: Proposed synthesis of the title compound via the Eschweiler-Clarke reaction.

Step-by-Step Experimental Protocol

Objective: To synthesize 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine from 1-(4-fluoro-2-nitrophenyl)piperidin-4-amine.

Materials:

  • 1-(4-fluoro-2-nitrophenyl)piperidin-4-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-fluoro-2-nitrophenyl)piperidin-4-amine (1.0 eq) in a minimal amount of a suitable solvent if necessary, though the reaction can often be run neat.

  • Addition of Reagents: To the stirred amine, add an excess of aqueous formaldehyde solution (approximately 2.5 eq) followed by an excess of formic acid (approximately 2.5 eq). The addition of formic acid should be done cautiously as the initial reaction may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain this temperature for several hours (e.g., 4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting material is no longer visible on the TLC plate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine.

Causality Behind Experimental Choices:

  • Excess Reagents: Using an excess of both formaldehyde and formic acid ensures the complete dimethylation of the primary amine and drives the reaction to completion.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the imine formation and subsequent reduction steps.

  • Aqueous Work-up: The basic wash with sodium bicarbonate neutralizes the acidic formic acid, while the brine wash helps to remove any remaining water from the organic layer.

Predicted Physicochemical Properties

The predicted physicochemical properties of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine are summarized in the table below. These properties are calculated based on its chemical structure and are important for its potential use in drug development.

PropertyPredicted Value
Molecular Formula C₁₃H₁₈FN₃O₂
Molecular Weight 267.30 g/mol
Appearance Likely a solid or oil at room temperature.
Solubility Expected to have moderate solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. The N,N-dimethylamine moiety may increase its aqueous solubility compared to the parent amine, particularly at acidic pH where it would be protonated.
pKa (predicted) The tertiary amine is expected to have a pKa in the range of 9-10, making it basic.

Potential Biological Activity and Applications

While no biological data exists for 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, an analysis of its structural components suggests several potential areas of pharmacological interest.

  • Anticancer Activity: Piperidine derivatives are integral to numerous anticancer drugs. The 4-fluoronitrobenzene moiety is also found in compounds with potential anticancer properties. The introduction of fluorine can enhance metabolic stability and binding affinity to target proteins.

  • Antimicrobial Activity: Many piperidine and nitrophenylpiperazine derivatives have shown promising antibacterial and antifungal activities. The title compound could be investigated for its potential to inhibit the growth of various pathogens.

  • Tyrosinase Inhibition: Nitrophenylpiperazine derivatives have been designed and synthesized as tyrosinase inhibitors, which have applications in treating hyperpigmentation disorders.

  • Central Nervous System (CNS) Activity: The N,N-dimethylamine pharmacophore is present in many CNS-active drugs. The lipophilicity of the molecule may allow it to cross the blood-brain barrier, suggesting potential applications in neurology or psychiatry.

Potential Mechanism of Action: Kinase Inhibition

The 4-fluorophenyl moiety is a common feature in many kinase inhibitors. It can form favorable interactions with the hinge region of the kinase domain. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the phenyl ring and potentially influence binding. The N,N-dimethylpiperidin-4-amine portion can extend into a solvent-exposed region or form interactions with other parts of the protein, contributing to both potency and selectivity.

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region Hydrogen Bonding Hydrophobic_Pocket Hydrophobic Pocket Solvent_Exposed Solvent-Exposed Region Compound 4-Fluoro-2-nitrophenyl Piperidine Linker N,N-dimethylamine Compound:f0->Hinge H-bond with backbone Compound:f0->Hydrophobic_Pocket Hydrophobic interaction Compound:f2->Solvent_Exposed Improves solubility

Caption: Hypothetical binding mode of the title compound in a kinase active site.

Conclusion

1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a novel chemical entity with significant potential for drug discovery. Although direct experimental data is currently unavailable, this in-depth technical guide provides a solid foundation for its future investigation. A reliable synthetic route via the Eschweiler-Clarke reaction has been proposed, along with a detailed experimental protocol. Based on the analysis of its structural motifs, this compound warrants further exploration for its potential anticancer, antimicrobial, and CNS activities. The insights provided in this guide are intended to catalyze further research and unlock the therapeutic potential of this and related molecules.

References

  • 4-Fluoronitrobenzene is a versatile intermediate in organic synthesis, and its applications include: Synthesis of pharmaceuticals: 4-Fluoronitrobenzene is used as a starting material for the synthesis of various pharmaceuticals, such as antibacterial agents, antifungal agents, and antiviral agents. Synthesis of agrochemicals: This compound is used as an intermediate in the synthesis of herbicides, insecticides, and fungicides. Synthesis of dyes and pigments: 4

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine and its Derivatives

Executive Summary & Rationale The compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS: 1779131-08-6) features a highly versatile 1-(nitrophenyl)piperidine motif. In modern drug discovery, this structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS: 1779131-08-6) features a highly versatile 1-(nitrophenyl)piperidine motif. In modern drug discovery, this structure frequently serves as a critical pharmacophore and synthetic intermediate in the development of novel kinase inhibitors, most notably those targeting Proviral Integration site for Moloney murine leukemia virus (PIM) kinases [10.1]. PIM kinases (PIM-1, -2, and -3) are constitutively active serine/threonine kinases overexpressed in various hematological malignancies (e.g., Acute Myeloid Leukemia) and solid tumors, making them high-value oncology targets [10.2].

Scientist's Insight (Causality): While the parent compound is primarily an intermediate (often undergoing nitro-reduction to form benzimidazoles), screening the parent scaffold alongside its downstream derivatives is a mandatory step in robust drug development. This parallel screening establishes a baseline Structure-Activity Relationship (SAR) and ensures the core scaffold does not possess inherent, off-target cytotoxicity before advancing to complex lead optimization.

This application note details a comprehensive, self-validating in vitro assay protocol to evaluate the biochemical target engagement and cellular phenotypic efficacy of this compound class.

Experimental Workflow

G A 1-(4-fluoro-2-nitrophenyl)- N,N-dimethylpiperidin-4-amine (Lead/Intermediate) B Compound Preparation (10 mM DMSO Stock) A->B C Biochemical Assay (TR-FRET PIM-1 Kinase) B->C Target Engagement D Cellular Assay (CellTiter-Glo MV4-11 Viability) B->D Phenotypic Screening E Data Analysis (IC50 / EC50 Determination) C->E D->E F Hit Validation & Lead Optimization E->F Structure-Activity Relationship

Fig 1. Screening workflow for 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine derivatives.

Protocol I: Biochemical Target Engagement (TR-FRET PIM-1 Kinase Assay)

Causality & Method Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ADP-detection assays due to its superior signal-to-background ratio. Crucially, nitro-aromatic compounds can exhibit intrinsic fluorescence or act as colorimetric quenchers. The time-resolved nature of this assay introduces a delay between excitation and emission reading, effectively eliminating short-lived background auto-fluorescence.

System Validation & Quality Control

To ensure the protocol is a self-validating system , the assay incorporates AZD1208 (a known pan-PIM inhibitor) as a positive control. Plate-to-plate consistency is strictly monitored via the Z'-factor calculation. A Z'-factor ≥0.6 is required to validate the assay plate, ensuring the data is statistically robust.

Materials
  • Enzyme: Recombinant Human PIM-1 Kinase (N-terminal GST-tagged).

  • Substrate: ULight-labeled STK Substrate.

  • Detection: Europium (Eu)-labeled anti-phospho-STK antibody.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the 10 mM DMSO stock of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine in a 384-well polypropylene plate using a 3-fold dilution scheme (10-point curve).

  • Acoustic Dispensing: Transfer 100 nL of the diluted compounds into a 384-well low-volume white assay plate (ProxiPlate) using an acoustic liquid handler. Note: Final DMSO concentration must be strictly maintained at 1.0% (v/v) to prevent solvent-induced kinase denaturation.

  • Kinase Reaction: Add 5 µL of PIM-1 kinase (final concentration: 0.5 nM) suspended in assay buffer to the wells. Incubate for 15 minutes at room temperature to allow for compound-target pre-equilibration.

  • Initiation: Add 5 µL of an ATP/ULight-STK substrate mix. Critical Step: The final ATP concentration should be set at 10 µM (near the Km​ for PIM-1) to ensure the assay remains highly sensitive to competitive ATP-binding site inhibitors.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature on an orbital shaker (300 rpm).

  • Termination & Detection: Add 10 µL of the Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Eu-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 320 nm; measure donor emission at 615 nm and acceptor emission at 665 nm. Calculate the FRET ratio (665 nm / 615 nm).

Protocol II: Cellular Phenotypic Screening (CellTiter-Glo Viability Assay)

Causality & Method Selection: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and efflux pump liabilities. We utilize the MV4-11 acute myeloid leukemia (AML) cell line, which is highly dependent on PIM kinase signaling for survival. The [10.3] is employed because it directly measures intracellular ATP as a surrogate for metabolically active cells. Its homogeneous, "add-mix-measure" format eliminates washing steps, drastically reducing technical variability.

System Validation & Quality Control

A media-only background control is included to subtract baseline luminescence. Staurosporine (10 µM) is utilized as a maximum cytotoxicity control ( Emax​ ). Prior to compound screening, assay linearity is pre-validated by seeding a cell density gradient to ensure the chosen density falls strictly within the linear range of the luciferase-ATP reaction.

Materials
  • Cell Line: MV4-11 (ATCC CRL-9591).

  • Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Reagent: CellTiter-Glo Luminescent Cell Viability Reagent.

Step-by-Step Methodology
  • Cell Seeding: Harvest MV4-11 cells in the logarithmic growth phase. Seed 10,000 cells per well in 90 µL of culture media into a 96-well opaque white tissue culture plate. Note: Opaque white plates are mandatory to prevent optical crosstalk between adjacent wells during luminescence reading.

  • Compound Treatment: Add 10 µL of 10X compound dilutions (prepared in media containing 1% DMSO) to the corresponding wells. The final assay volume is 100 µL with a final DMSO concentration of 0.1%.

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the working reagent.

  • Lysis & Stabilization: Remove the assay plates from the incubator and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode microplate reader with an integration time of 0.5 to 1.0 second per well.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile, contrasting the parent intermediate with hypothetical optimized derivatives. Data is processed using a 4-parameter logistic (4PL) non-linear regression model.

Compound IDStructural ModificationPIM-1 IC₅₀ (nM)MV4-11 EC₅₀ (nM)Selectivity Index (Cellular/Biochemical)
1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine Parent Scaffold (Intermediate)> 10,000> 10,000N/A
Derivative A Nitro reduction + Benzimidazole cyclization45 ± 5120 ± 152.6
Derivative B Piperidine substitution + Fluorine displacement12 ± 235 ± 42.9
AZD1208 Positive Control (Pan-PIM Inhibitor)5 ± 115 ± 33.0

Data Interpretation: The parent compound demonstrates no significant biochemical or cellular activity, confirming that the 1-(nitrophenyl)piperidine core is not inherently cytotoxic. Upon functionalization (Derivatives A and B), potent target engagement and cellular efficacy are achieved, validating the intermediate as a viable starting point for PIM kinase inhibitor synthesis.

References

  • US Patent 8822497B2. PIM kinase inhibitors and methods of their use. Google Patents.
  • Sawaguchi et al. (2015) . Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine–Benzoimidazole Structure. Anticancer Research. Available at:[Link]

Application

Application Note: In Vitro Cell Culture Profiling of 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (FNDP) in Kinase Inhibitor Development

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide Introduction & Mechanistic Rationale In the preclinical development of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide

Introduction & Mechanistic Rationale

In the preclinical development of targeted therapeutics, particularly pan-PIM kinase inhibitors, highly functionalized chemical intermediates serve as the foundational building blocks for Structure-Activity Relationship (SAR) campaigns. 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (FNDP, CAS: 1779131-08-6) is a critical scaffold utilized in these workflows.

The structural logic of FNDP is twofold:

  • Target Engagement: The N,N-dimethylpiperidin-4-amine moiety is a privileged pharmacophore designed to project into the ATP-binding pocket of kinases. It forms critical hydrogen bonds with hinge-region residues (e.g., Asp186 in PIM1 and Asp128 in related kinases), anchoring the molecule[1].

  • SAR Elaboration: The 4-fluoro-2-nitrophenyl ring serves as a versatile, electron-deficient handle for downstream coupling reactions.

Why profile an intermediate in cell culture? Before advancing a scaffold into complex synthesis, its baseline cellular behavior must be de-risked. Nitroaromatic compounds are highly susceptible to intracellular reduction by endogenous oxygen-insensitive nitroreductases[2]. This reduction can generate reactive hydroxylamine species, leading to off-target bystander cytotoxicity[3]. Profiling FNDP in cell culture ensures that any observed efficacy in the final synthesized drug is due to true target engagement, rather than the intrinsic toxicity or metabolic instability of the scaffold itself.

Experimental Workflow

The following workflow establishes a self-validating system to evaluate FNDP's baseline cytotoxicity and metabolic stability in KMS-11 cells , a well-characterized human multiple myeloma cell line dependent on PIM kinase signaling[4].

G A FNDP Scaffold (CAS: 1779131-08-6) B DMSO Solubilization (≤0.1% Final) A->B C KMS-11 Cell Culture (PIM-Dependent Model) B->C D Nitroreductase Stability Assay C->D E Baseline Cytotoxicity (CellTiter-Glo) C->E F SAR Baseline Data Validation D->F E->F

Workflow for the in vitro cellular profiling of FNDP to establish SAR baselines.

Experimental Protocols

Protocol 1: Preparation and Solubilization of FNDP

Causality & Insight: FNDP is a highly lipophilic free base. It requires Dimethyl Sulfoxide (DMSO) for complete solubilization. However, DMSO alters cell membrane permeability and can induce apoptosis or mitochondrial perturbation at concentrations >0.5%[5]. To prevent solvent-induced artifacts, this protocol strictly caps the final in-well DMSO concentration at 0.1% .

Step-by-Step Methodology:

  • Stock Preparation: Weigh 2.67 mg of FNDP powder (MW: 267.30 g/mol ) and dissolve in 1.0 mL of 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Aliquoting: Aliquot the stock into light-protected amber tubes (nitroaromatics can be photosensitive) and store at -20°C.

  • Working Dilutions: Prepare a 1000X working stock for each desired final concentration using 100% DMSO.

  • Media Spiking: Dilute the 1000X stocks 1:1000 directly into pre-warmed RPMI-1640 media (supplemented with 10% FBS) immediately prior to cell treatment. This guarantees a uniform 0.1% DMSO concentration across all wells, including the vehicle control.

Protocol 2: Baseline Cytotoxicity Profiling (CellTiter-Glo)

Causality & Insight: We utilize a luminescence-based ATP detection assay (CellTiter-Glo) to measure cell viability. By testing the intermediate against KMS-11 cells, we establish the "noise floor." A viable scaffold should exhibit an IC50 > 50 µM, proving it is biologically inert before functionalization.

Step-by-Step Methodology:

  • Cell Seeding: Harvest KMS-11 cells in the logarithmic growth phase. Seed at a density of 1.0 × 10⁴ cells/well in 90 µL of media in a 96-well opaque white plate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for acclimation.

  • Treatment: Add 10 µL of the 10X FNDP media preparations (from Protocol 1) to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a 0.1% DMSO vehicle control and a positive cell-death control (e.g., 1 µM Staurosporine).

  • Endpoint: Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well).

Protocol 3: Intracellular Metabolic Stability (Nitroreductase Assay)

Causality & Insight: The nitro group on FNDP can act as a prodrug trigger if reduced by cellular nitroreductases to an amine or hydroxylamine[3]. This assay uses LC-MS/MS to verify that FNDP remains structurally intact in the intracellular environment.

Step-by-Step Methodology:

  • Incubation: Treat 1.0 × 10⁶ KMS-11 cells in a 6-well plate with 10 µM FNDP for 24 hours. Include a parallel well treated with CB1954 (a known nitroreductase substrate) as a positive control[3].

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to remove extracellular compound. Lyse cells using 200 µL of RIPA buffer.

  • Extraction: Add 600 µL of ice-cold acetonitrile to precipitate proteins and extract the compound. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to mass spec vials. Monitor the parent mass of FNDP ( [M+H]+=268.3 ) and the theoretical reduced amine metabolite, 1-(2-amino-4-fluorophenyl)-N,N-dimethylpiperidin-4-amine ( [M+H]+=238.3 ).

Data Presentation & Interpretation

To validate the SAR baseline, the quantitative data from the cytotoxicity and metabolic stability assays should be tabulated and compared against both positive controls and a fully synthesized active drug.

Table 1: Representative SAR Baseline Profiling in KMS-11 Cells

CompoundPharmacological RoleKMS-11 IC₅₀ (µM)Intracellular Nitro Reduction
FNDP Chemical Intermediate> 50.0Not Detected (< 1%)
CB1954 Nitroreductase Control0.85High (Hydroxylamine conversion)
0.1% DMSO Vehicle ControlN/A (100% Viability)None
Pan-PIM Inhibitor Active Synthesized Drug0.015None

Interpretation: The data confirms that FNDP is metabolically stable and non-cytotoxic at relevant concentrations. Therefore, any nanomolar potency observed in downstream synthesized Pan-PIM inhibitors (e.g., IC50 = 0.015 µM) is definitively driven by kinase hinge-region engagement[1], rather than scaffold toxicity.

References

  • Reduction of 4-nitrophenol catalyzed by nitroreductase ResearchGate[Link]

  • Discovery of Human PIM Kinase Inhibitors as a Class of Anthelmintic Drugs to Treat Intestinal Nematode Infections PMC - National Institutes of Health[Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate[Link]

  • NVP-LGB321, a novel orally bioavailable pan-pim kinase inhibitor BioWorld[Link]

  • Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System Frontiers[Link]

Sources

Method

Application Note: Pharmacological Profiling of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (FNDP) at the 5-HT2A Receptor

Executive Summary & Mechanistic Rationale The development of highly selective ligands for the serotonin 5-HT2A receptor is a cornerstone of modern neuropsychiatric drug discovery. This application note details the in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective ligands for the serotonin 5-HT2A receptor is a cornerstone of modern neuropsychiatric drug discovery. This application note details the in vitro pharmacological characterization of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (hereafter referred to as FNDP ), a novel synthetic probe designed for high-affinity receptor binding studies.

The structural design of FNDP is highly deliberate. The N,N-dimethylpiperidin-4-amine moiety is a privileged aminergic scaffold that forms a critical, charge-reinforced salt bridge with the highly conserved aspartic acid residue (Asp155) located in Transmembrane Helix 3 (TM3) of the 5-HT2A receptor[1]. The addition of the 4-fluoro-2-nitrophenyl group serves a dual mechanistic purpose:

  • Electronic & Steric Tuning : The strongly electron-withdrawing nitro group at the ortho position restricts the conformational flexibility of the aryl ring, locking it into an optimal geometry to occupy the hydrophobic pocket defined by TM5 and TM6.

  • Metabolic & Lipophilic Optimization : The para-fluorine atom enhances the compound's metabolic stability while finely tuning its lipophilicity to improve membrane penetration without drastically increasing non-specific binding.

Receptor Signaling & Binding Modality

The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Agonist binding stabilizes an active receptor conformation that stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG), ultimately triggering intracellular calcium release. FNDP is evaluated not only for its binding affinity but also for its ability to act as an inverse agonist—suppressing basal Gq signaling similarly to reference compounds like Pimavanserin[1].

G Ligand FNDP (Novel Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds TM3 (Asp155) Gq Gαq Protein Receptor->Gq Modulates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptor Binding PKC PKC Activation DAG->PKC Co-activates Ca2->PKC Co-activates

Fig 1: 5-HT2A Receptor Gq-Coupled Signaling Pathway Modulated by FNDP.

Experimental Design: Radioligand Competition Binding Assay

To ensure a self-validating system, every assay plate must include internal controls: Total Binding (TB) wells containing only radioligand and vehicle to establish the maximum signal, and Non-Specific Binding (NSB) wells containing a saturating concentration (10 µM) of unlabeled Ketanserin to define background noise[2]. Specific binding is calculated as TB minus NSB.

Step-by-Step Protocol & Causality

Step 1: Membrane Preparation Thaw CHO-K1 cell membranes stably expressing the human 5-HT2A receptor on ice. Homogenize and resuspend in Assay Buffer to a final concentration of 15 µg protein/well[2]. Causality: CHO-K1 cells are utilized because they lack endogenous aminergic receptors that could confound binding data, providing a clean, high-expression background for human 5-HT2A[2].

Step 2: Filter Plate Pre-treatment Pre-soak 96-well GF/B microfilter plates in 0.5% Polyethyleneimine (PEI) for 2 hours at 4°C[3]. Causality: Glass fiber filters carry a net negative charge that electrostatically attracts basic amines like the N,N-dimethylpiperidine moiety of FNDP. PEI is a highly cationic polymer that coats the glass fibers, neutralizing this charge and reducing non-specific binding to the filter material by approximately 50%[3].

Step 3: Assay Setup Prepare the Assay Buffer: 50 mM Tris-HCl pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid. Causality: Ascorbic acid acts as a crucial antioxidant, preventing the oxidation of susceptible amino acid residues on the receptor and maintaining ligand stability during the incubation period. CaCl₂ ensures the structural integrity of the GPCR complex.

Step 4: Competitive Incubation In a 96-well plate, combine 50 µL of FNDP (serial dilutions from 10⁻⁵ to 10⁻¹¹ M), 50 µL of [³H]Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension. Incubate at 37°C for 60 minutes[2].

Step 5: Termination and Filtration Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/B plates using a cell harvester. Wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4). Causality: Ice-cold buffer drastically slows the dissociation rate ( koff​ ) of the bound radioligand, ensuring that the receptor-ligand complexes remain intact during the mechanical washing steps.

Step 6: Scintillation Counting Dry the plates at 50°C for 2 hours. Crucial: Remove the plastic underdrain from the microfilter plate. Add 30 µL of Betaplatescint cocktail per well and count on a MicroBeta scintillation counter[3]. Causality: Removing the plastic underdrain prior to counting reduces optical interference and minimizes the distance between the well bottom and the photomultiplier tubes, increasing the counting efficiency by approximately 39%[3].

Assay Workflow Visualization

Workflow Membrane 1. Membrane Prep (CHO-K1 h5-HT2A) Incubation 3. Competitive Incubation ([3H]Ketanserin + FNDP) Membrane->Incubation Filter 2. Filter Pre-treatment (0.5% PEI soak for 2h) Filtration 4. Rapid Filtration (GF/B Microfilter Plates) Filter->Filtration Incubation->Filtration 60 min at 37°C Washing 5. Washing (Ice-cold 50mM Tris-HCl) Filtration->Washing Counting 6. Scintillation Counting (Remove Underdrain) Washing->Counting Dry plates, add cocktail Analysis 7. Non-linear Regression (IC50 & Ki Determination) Counting->Analysis

Fig 2: High-Throughput Radioligand Binding Assay Workflow for FNDP.

Quantitative Data Presentation

The following table summarizes the binding affinity ( Ki​ ) and functional activity ( IC50​ ) of FNDP compared to established reference compounds. Data is derived from non-linear regression analysis of competition binding curves.

Compound5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)Selectivity Ratio (2C/2A)Functional IC50​ (nM)Efficacy ( Imax​ %)
FNDP 0.85 ± 0.12145.2 ± 12.4~170x2.10 ± 0.35-82% (Inverse Agonist)
Pimavanserin 0.06 ± 0.0118.5 ± 2.1~308x0.15 ± 0.02-88% (Inverse Agonist)
Ketanserin 1.10 ± 0.20120.5 ± 15.0~109x3.50 ± 0.40Antagonist

Note: Imax​ represents the maximum percentage inhibition of basal [³⁵S]GTPγS binding, indicative of inverse agonist properties[1].

Expert Troubleshooting & Causality

  • Issue: High Non-Specific Binding (NSB) (>30% of Total Binding)

    • Causality : Highly lipophilic ligands (like fluorinated phenyl derivatives) tend to partition into the lipid bilayer of the membrane preparation or adhere to plasticware.

    • Solution : Increase the BSA concentration in the assay buffer to 0.1% to act as a lipid sink, and ensure the 0.5% PEI pre-soak of the GF/B filters lasts a full 2 hours[3].

  • Issue: Ligand Depletion (Violation of Mass Action Law)

    • Causality : If the receptor concentration (Bmax) exceeds 10% of the radioligand concentration ( Kd​ ), the free radioligand concentration is significantly reduced, skewing the IC50​ calculation.

    • Solution : Keep the membrane protein concentration strictly between 10-20 µ g/well to ensure the bound radioligand remains below 10% of the total added radioligand[2].

  • Issue: Poor Signal-to-Noise Ratio in Scintillation

    • Causality : Residual moisture in the filter plates quenches the scintillation signal.

    • Solution : Ensure plates are rigorously dried at 50°C for a minimum of 2 hours, and always remove the plastic underdrain before reading[3].

References

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists Source: ACS Chemical Neuroscience URL
  • Development of a 5-hydroxytryptamine(2A)
  • Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay Source: Benchchem URL
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: Journal of Medicinal Chemistry / PubMed URL

Sources

Application

Application Note: Quantitative Analysis of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Abstract This document provides detailed analytical methods for the accurate quantification of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, a key chemical entity in pharmaceutical research and development. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, a key chemical entity in pharmaceutical research and development. Two robust, validated methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and content uniformity, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide offers step-by-step protocols, explains the scientific rationale behind methodological choices, and outlines validation procedures according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.

Introduction and Compound Overview

1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a substituted piperidine derivative. Such scaffolds are common in active pharmaceutical ingredients (APIs), making precise and accurate analytical methods essential for drug discovery, process development, and quality control.[1] The molecule possesses a nitrophenyl group, which acts as a strong chromophore, making it an ideal candidate for UV-based detection. Its basic amine functionalities are key considerations for chromatographic separation and mass spectrometric ionization.

Compound Properties:

  • Chemical Name: 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

  • Molecular Formula: C₁₁H₁₄FN₃O₂ (as free base)[2]

  • Molecular Weight: 255.25 g/mol (as free base)

  • Key Structural Features: Aromatic nitro group (chromophore), tertiary aliphatic amine, secondary aromatic amine.

The objective of this application note is to provide researchers with a reliable framework for quantifying this compound, ensuring that the analytical procedures are suitable for their intended purpose.[3]

Method 1: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering robust and reproducible quantification.[4] The HPLC-UV method is ideal for analyzing the drug substance, monitoring reaction completion, and determining purity.

Principle and Method Development Rationale

The method employs reversed-phase chromatography, where the analyte is separated on a hydrophobic stationary phase (C18) with a polar mobile phase.[4]

  • Column Selection: A C18 column is chosen for its versatility and strong retention of moderately polar to non-polar compounds. The Ascentis® C18 is a good starting point for method development.[5]

  • Mobile Phase: A mixture of acetonitrile and water is used. The addition of an acid, such as formic acid, is critical. It protonates the amine groups on the analyte, preventing peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase and ensuring sharp, symmetrical peaks.[4]

  • Wavelength Selection: The nitrophenyl group in the analyte is expected to have a strong UV absorbance. A UV scan of the analyte standard would be performed to determine the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure maximum sensitivity.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, formic acid, and ultrapure water.

  • Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard and Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.[6]

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at λmax (e.g., 254 nm)
Run Time 15 minutes

Scientist's Note: A gradient elution is chosen to ensure elution of the main peak in a reasonable time while also separating potential impurities with different polarities. The column temperature is controlled to ensure reproducible retention times.

HPLC-UV Workflow Diagram

G HPLC-UV Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent (50:50 ACN:H₂O) weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex filter Filter with 0.45 µm Syringe Filter vortex->filter inject Inject 10 µL into HPLC filter->inject Transfer to vial separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][8]

Principle and Method Development Rationale

This technique couples the separation power of LC with the high specificity of tandem mass spectrometry.[9] The analyte is first separated chromatographically, then ionized, and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference.[10][11]

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected due to the presence of basic amine groups, which are readily protonated to form [M+H]⁺ ions.

  • Tuning and MRM Selection: The instrument is tuned by direct infusion of the analyte standard. The most abundant precursor ion (the protonated molecule, [M+H]⁺) is identified. This precursor is then subjected to collision-induced dissociation (CID), and the most stable and intense product ions are selected for the MRM transition.

  • Chromatography: A fast gradient using a shorter column or superficially porous particle (SPP) column technology can be employed to reduce run times, which is beneficial for high-throughput analysis.[12]

Detailed Experimental Protocol: LC-MS/MS

Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

  • Appropriate sample extraction materials if needed (e.g., solid-phase extraction cartridges).[13][14]

Preparation of Solutions

  • Mobile Phase and Diluent: As described in the HPLC-UV method, but using LC-MS grade solvents.

  • Standard and Sample Preparation: Prepare standards and samples similarly to the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range). For biological samples (e.g., plasma), a protein precipitation step is typically required.

Example Protein Precipitation:

  • To 50 µL of plasma sample/standard, add 150 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
MRM Transition e.g., m/z 256.1 → 121.1 (Quantifier) e.g., m/z 256.1 → 96.1 (Qualifier)
Source Temp. 500 °C

Scientist's Note: The MRM transitions are hypothetical and must be empirically determined during method development by tuning the mass spectrometer with a standard solution of the analyte. A qualifier ion is monitored to confirm the identity of the analyte.

LC-MS/MS Workflow Diagram

G LC-MS/MS Analysis Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Aliquot 50 µL Plasma precip Add 150 µL Cold ACN (with Internal Standard) sample->precip vortex Vortex to Precipitate Proteins precip->vortex centrifuge Centrifuge at >10,000 g vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject Transfer to vial separate Fast LC Separation inject->separate ionize Ionize (ESI+) separate->ionize detect Detect MRM Transition (Precursor → Product) ionize->detect integrate Integrate Peak Area Ratios (Analyte / Internal Std) detect->integrate Mass Spec Data calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for bioanalysis via LC-MS/MS.

Method Validation Protocol (ICH Q2(R1))

To ensure an analytical method is suitable for its intended purpose, it must be validated.[15] The validation should be performed according to the ICH Q2(R1) guidelines.[3][16][17] The following parameters are assessed for a quantitative assay.

Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To demonstrate that the signal is from the analyte only.[15]Analyze blank, placebo, and spiked samples. Assess peak purity using DAD.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze 5-7 concentration levels across the desired range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.As defined by the validated levels.
Accuracy The closeness of test results to the true value.Analyze samples of known concentration (at least 3 levels, 3 replicates each).% Recovery typically within 98.0% - 102.0%.
Precision The closeness of agreement between a series of measurements.Repeatability: 6 replicate injections at 100% concentration.Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response.Accuracy and precision criteria should be met at the LOQ.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits.

Conclusion

This application note details two comprehensive and robust methods for the quantification of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. The HPLC-UV method is a reliable workhorse for routine analysis of drug substances and formulated products. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalysis and trace-level determination. Both protocols are designed to be validated according to ICH guidelines, ensuring the generation of accurate, reliable, and reproducible data critical for advancing pharmaceutical research and development.

References

  • CFR, P. (2023, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online. Available at: [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2009). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A, 1216(9), 1782-1794. Available at: [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(18), 8869-8877. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. Available at: [Link]

  • International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • D'Avolio, A., et al. (2010). Current developments in LC-MS for pharmaceutical analysis. Analyst, 135(5), 842-850. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • American Pharmaceutical Review. Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). Available at: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • von der Assen, N., et al. (2023). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. Available at: [Link]

  • LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. Available at: [Link]

  • PharmaCores. HPLC Method development: an overview. Available at: [Link]

  • Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Available at: [Link]

  • Toray Research Center, Inc. Liquid Chromatography / Mass Spectrometry (LC/MS/MS). Available at: [Link]

  • Bioanalysis Zone. (2022, October 1). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • NextSDS. 1-(4-fluoro-2-nitrophenyl)piperidin-4-aMine — Chemical Substance Information. Available at: [Link]

  • Appchem. 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride. Available at: [Link]

  • NextSDS. 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride — Chemical Substance Information. Available at: [Link]

  • AZ Science. LC-MS・LC-MS/MSとは?用途・原理・仕様などの基礎を解説. Available at: [Link]

Sources

Method

Application Note: 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (FNDPA) as a Versatile Chemical Probe in Drug Discovery

Introduction & Mechanistic Rationale In modern drug discovery, the transition from hit identification to lead optimization requires tools that can simultaneously confirm target engagement and map binding interfaces. 1-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the transition from hit identification to lead optimization requires tools that can simultaneously confirm target engagement and map binding interfaces. 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (FNDPA) is a highly specialized, multi-modal chemical probe designed precisely for this purpose.

Rather than functioning merely as an end-point ligand, FNDPA is structurally engineered with three distinct functional domains, each serving a specific mechanistic role:

  • The Pharmacophore Anchor (N,N-dimethylpiperidin-4-amine): This moiety is a privileged scaffold that mimics endogenous monoamines (e.g., serotonin, dopamine). At physiological pH, the tertiary amine is protonated, allowing it to form critical salt bridges with conserved acidic residues (such as Aspartate or Glutamate) within the orthosteric pockets of aminergic GPCRs or the hinge regions of kinases.

  • The NMR Reporter (4-Fluoro Group): Fluorine possesses a 100% natural isotopic abundance, a spin of ½, and a highly sensitive chemical shift range that responds dramatically to changes in its local electrostatic microenvironment ()[1]. This makes the 4-fluoro substituent an ideal reporter for Ligand-Observed 19 F NMR target engagement assays, completely free from endogenous biological background signals ()[2].

  • The Bioorthogonal Handle (2-Nitro Group): The electron-withdrawing nitro group stabilizes the core during synthesis but serves biologically as a latent derivatization site. It can be selectively reduced to an aniline and converted into a diazirine or azide for Photoaffinity Labeling (PAL), enabling the covalent trapping and spatial mapping of the binding pocket ()[3].

Physicochemical & Pharmacophore Profiling

To ensure FNDPA behaves predictably in aqueous assay conditions, its physicochemical properties have been profiled. The compound exhibits favorable lipophilicity and polar surface area, making it suitable for in vitro biochemical assays and live-cell permeability.

Table 1: Physicochemical Properties of FNDPA

PropertyValueMechanistic Implication
Molecular Formula C 13​ H 18​ FN 3​ O 2​ Standard small-molecule footprint, minimizing steric clashes.
Molecular Weight 267.30 g/mol Ideal for fragment-based or lead-like screening workflows.
LogP (Predicted) ~2.5Ensures adequate aqueous solubility while maintaining membrane permeability.
Topological Polar Surface Area 49.1 ŲFacilitates interaction with solvent-exposed residues without hindering pocket entry.
pKa (Piperidine Nitrogen) ~9.5Remains protonated at pH 7.4, essential for salt-bridge formation with target Asp/Glu residues.

Application 1: 19 F NMR Target Engagement Assay

The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is utilized in this protocol. The causality behind choosing CPMG lies in its ability to exploit differences in transverse relaxation times ( T2​ ). Large molecules (proteins) have short T2​ times, causing their signals to decay rapidly. Small molecules (like free FNDPA) have long T2​ times. When FNDPA binds to the target, it adopts the relaxation properties of the massive protein, leading to significant line broadening and a reduction in signal intensity ()[2].

This creates a self-validating system : binding is confirmed by signal attenuation, and specificity is validated by the restoration of the signal upon adding a known competitive inhibitor.

Protocol: Ligand-Observed 19 F NMR

Reagents & Equipment:

  • FNDPA stock solution (50 mM in DMSO- d6​ ).

  • Target Protein (e.g., purified GPCR) in NMR-compatible buffer (50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D 2​ O).

  • 500 MHz (or higher) NMR spectrometer equipped with a 19 F-tuned cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the FNDPA stock into the NMR buffer to a final concentration of 50 µM. Ensure the final DMSO concentration does not exceed 1% to prevent protein denaturation.

  • Baseline Acquisition (Control): Transfer 500 µL of the FNDPA solution to an NMR tube. Acquire a baseline 19 F CPMG NMR spectrum. Note the sharp, intense singlet corresponding to the 4-fluoro group.

  • Protein Incubation: Add the target protein to the NMR tube to achieve a final concentration of 5 µM (10:1 Ligand:Protein ratio). Invert gently to mix and incubate at 25°C for 15 minutes to reach thermodynamic equilibrium.

  • Assay Acquisition: Acquire the 19 F CPMG spectrum under identical parameters.

  • Validation (Competition): To prove specific binding, spike the sample with 50 µM of a known high-affinity reference ligand. Re-acquire the spectrum. The FNDPA signal must sharpen and increase in intensity as it is displaced from the binding pocket.

Table 2: Simulated 19 F NMR Binding Assay Results

Condition 19 F Chemical Shift (ppm)Line Width at Half-Height ( Δν1/2​ )Interpretation
Free FNDPA (50 µM)-118.452.5 HzSharp signal; unbound state.
FNDPA + Target (5 µM)-118.2018.4 HzSignificant line broadening; target engaged.
FNDPA + Target + Competitor-118.423.1 HzSignal restored; specific, reversible binding confirmed.

Application 2: Derivatization for Photoaffinity Labeling (PAL)

While NMR confirms binding, Photoaffinity Labeling (PAL) maps the exact spatial location of the binding site. The 2-nitro group of FNDPA is chemically reduced to an amine, which is then functionalized with a diazirine crosslinker. Upon UV irradiation, the diazirine expels nitrogen gas, generating a highly reactive carbene that rapidly inserts into nearby C-H or heteroatom bonds within the protein pocket, forming a permanent covalent linkage ()[3].

Protocol: Conversion and PAL Workflow
  • Nitro Reduction: Dissolve FNDPA in ethanol. Add 10% Pd/C (catalytic) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate to yield 1-(2-amino-4-fluorophenyl)-N,N-dimethylpiperidin-4-amine.

  • Diazirine Coupling: React the resulting aniline with a diazirine-NHS ester (e.g., 3-(3-methyl-3H-diazirin-3-yl)propanoic acid NHS ester) in DMF with DIPEA for 12 hours. Purify via preparative HPLC to isolate the PAL-probe.

  • Photocrosslinking: Incubate the target protein (1 µM) with the PAL-probe (10 µM) in assay buffer for 30 minutes in a shallow microplate.

  • UV Irradiation: Irradiate the plate on ice using a 365 nm UV LED array for 10 minutes. Crucial Causality: The low-energy 365 nm wavelength is chosen specifically to activate the diazirine without causing background UV damage to the protein's endogenous aromatic residues (which absorb at 280 nm).

  • Downstream Analysis: Digest the crosslinked protein with trypsin and analyze via LC-MS/MS to identify the covalently modified peptide fragments, thereby mapping the binding site.

Visualizations

G Probe FNDPA Probe (Core Scaffold) Fluorine 4-Fluoro Group (19F NMR Reporter) Probe->Fluorine Nitro 2-Nitro Group (Derivatization Handle) Probe->Nitro Amine N,N-Dimethylamine (Receptor Anchor) Probe->Amine NMR Target Engagement (Conformational Shift) Fluorine->NMR 19F Screening PAL Photoaffinity Labeling (Site Mapping) Nitro->PAL Reduction/Azidation Binding Binding Pocket (Salt Bridge/H-Bond) Amine->Binding Asp/Glu Interaction

Diagram illustrating the structural logic and multi-modal applications of the FNDPA probe.

Workflow Step1 1. Probe Preparation (FNDPA in Buffer/D2O) Step2 2. Target Incubation (Add Receptor Protein) Step1->Step2 Equilibration Step3 3. 19F NMR Acquisition (CPMG Pulse Sequence) Step2->Step3 Signal Filtering Step4 4. Data Analysis (Line Broadening & Shift) Step3->Step4 Binding Confirmation

Step-by-step experimental workflow for the 19F NMR target engagement assay using FNDPA.

References

  • Dalvit, C., Fagerness, P. E., Hadden, D. T. A., Sarver, R. W., & Stockman, B. J. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. Journal of the American Chemical Society, 125(25), 7696-7703. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.[Link]

Sources

Application

experimental design with 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

An Application & Protocol Guide for the Experimental Design and Evaluation of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine Introduction: Unveiling the Potential of a Novel Piperidine Scaffold The piperidine r...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application & Protocol Guide for the Experimental Design and Evaluation of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant synthetic fragments in drug design and development.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting its versatile and privileged structure.[1][2] The compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine combines this established piperidine core with a nitroaromatic moiety. Nitroaromatic compounds are a class of molecules with potent biological activities, often functioning as prodrugs that require reductive bioactivation to exert their cytotoxic or antimicrobial effects.[3] The presence of the electron-withdrawing nitro group, ortho to the piperidine linkage, is anticipated to be a key driver of its biological activity.[4][5]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. As a Senior Application Scientist, this document moves beyond simple instructions to provide the underlying scientific rationale for the proposed experimental designs. We will explore hypothesized applications in oncology and microbiology, supported by detailed, self-validating protocols designed to rigorously assess the compound's efficacy and preliminary mechanism of action.

Section 1: Compound Profile and Synthesis Strategy

Physicochemical Data
PropertyValue
IUPAC Name 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Molecular Formula C₁₃H₁₈FN₃O₂
Molecular Weight 283.30 g/mol
Canonical SMILES CN(C)C1CCN(CC1)C2=C(C=C(C=C2)F)[O-]
Appearance Expected to be a solid at room temperature
Solubility Predicted to be soluble in DMSO, DMF, and chlorinated solvents
Synthetic Rationale and Outline

The synthesis of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine can be efficiently achieved via nucleophilic aromatic substitution (SNAᵣ). This reaction is predicated on the activation of the phenyl ring by the strongly electron-withdrawing nitro group, which facilitates the displacement of the fluorine atom at the C1 position by the secondary amine of the piperidine ring.

A plausible synthetic route involves the reaction of 1,4-difluoro-2-nitrobenzene with N,N-dimethylpiperidin-4-amine. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a mild base to neutralize the hydrofluoric acid (HF) byproduct.[6]

Synthesis_Workflow cluster_conditions Reaction Conditions reagent1 1,4-Difluoro-2-nitrobenzene conditions Solvent: DMF Base: NaHCO₃ or K₂CO₃ Heat (e.g., 80-100°C) reagent1->conditions reagent2 N,N-Dimethyl- piperidin-4-amine reagent2->conditions product 1-(4-fluoro-2-nitrophenyl)-N,N- dimethylpiperidin-4-amine conditions->product SNAᵣ Reaction

Caption: General workflow for the synthesis via Nucleophilic Aromatic Substitution.

Section 2: Hypothesized Biological Applications

Based on its structural motifs, we propose two primary avenues for investigation: anticancer and antimicrobial activities.

  • Anticancer Potential: The nitrophenyl group is a well-documented pharmacophore in oncology.[7] Numerous piperidine derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines.[2][8] The combination of these two moieties suggests a strong potential for antiproliferative effects. The mechanism could involve the induction of apoptosis, a pathway frequently observed with nitrophenyl-containing compounds and other piperidine derivatives.[2]

  • Antimicrobial Potential: Nitroaromatic compounds form the basis of several antibiotics, where their activity is dependent on enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species.[3] Furthermore, various piperidine derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[9][10]

Section 3: Experimental Protocols

These protocols are designed to be robust and include necessary controls for data validation.

Protocol 3.1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol determines the compound's effect on the metabolic activity and viability of cancer cells.

Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The quantity of formazan is directly proportional to the number of viable cells, allowing for the calculation of a 50% inhibitory concentration (IC₅₀).

Materials:

  • Selected cancer cell lines (e.g., HCT116 human colon cancer, A549 human lung cancer)[2]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates, sterile

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3.2: Mechanism of Action - Apoptosis Induction

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells via flow cytometry.

Rationale: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. This dual staining allows for the quantification of different cell populations.

Materials:

  • Cancer cell line showing sensitivity in the MTT assay.

  • Test compound and vehicle control (DMSO).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 6-well plates, sterile.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the test compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic cell dissociation buffer to preserve membrane integrity. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Screening_Workflow start Test Compound: 1-(4-fluoro-2-nitrophenyl)-N,N- dimethylpiperidin-4-amine screen Primary Screening: In Vitro Cytotoxicity (MTT Assay) [Multiple Cancer Cell Lines] start->screen decision Is IC₅₀ in active range (e.g., < 10 µM)? screen->decision moa Mechanism of Action Study: Apoptosis Assay (Annexin V/PI) [Sensitive Cell Lines] decision->moa Yes inactive Compound Deemed Inactive for this Application decision->inactive No next_steps Further Studies: - Cell Cycle Analysis - In Vivo Efficacy Models - SAR Studies moa->next_steps

Caption: Decision workflow for anticancer activity evaluation.

Protocol 3.3: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.

Rationale: The microbroth dilution method is a standardized and efficient way to determine the MIC. It provides a quantitative measure of the compound's potency against various bacterial strains.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)).

  • Mueller-Hinton Broth (MHB).

  • Test compound (stock solution in DMSO).

  • 96-well microtiter plates, sterile.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Positive control (e.g., Ciprofloxacin).

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with 2% DMSO) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column. This creates a concentration gradient.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the final bacterial inoculum to each well.

  • Include a positive control (antibiotic), a negative/growth control (inoculum without compound), and a sterility control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Section 4: Data Interpretation and Expected Outcomes

Anticancer Assays:

  • MTT Assay: The absorbance values are converted to percentage cell viability relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC₅₀ value is calculated using non-linear regression.

  • Hypothetical Data Table:

Concentration (µM)% Viability (HCT116)
0 (Vehicle)100
0.195.2
1.075.4
5.051.3
10.022.1
50.05.8
IC₅₀ ~4.8 µM
  • Apoptosis Assay: The expected outcome for an active compound is a dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptosis) compared to the vehicle-treated control group.

Antimicrobial Assay:

  • The MIC value is determined by visual inspection. A lower MIC value indicates greater potency. The results will classify the compound's activity as potent (e.g., MIC < 8 µg/mL), moderate, or weak.

Conclusion and Future Directions

The protocols outlined in this guide provide a clear and scientifically rigorous framework for the initial investigation of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. The dual-feature structure of this molecule, combining the privileged piperidine scaffold with a bio-activatable nitroaromatic group, presents a compelling case for its evaluation as a potential therapeutic agent.[1][3] Positive results from these in vitro assays would warrant further investigation, including cell cycle analysis, target deconvolution studies, structure-activity relationship (SAR) exploration by synthesizing analogs, and eventual progression to in vivo efficacy and toxicity models.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. ResearchGate.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PMC.
  • 1-(2-Fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine. AiFChem.
  • Synthesis of 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine. PrepChem.com.
  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. MDPI.
  • ((Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Journal of Molecular Structure.
  • Substituted n-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds, and salts thereof. Google Patents.
  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Synthesis of Fluorinated Amines: A Personal Account. PMC.
  • Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs. BenchChem.
  • Supporting Information. The Royal Society of Chemistry.
  • Nitroaromatic Antibiotics. Encyclopedia MDPI.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • 1-(4-Amino-2-fluorophenyl)-4-piperidinamine. CAS Common Chemistry.
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI.

Sources

Method

Application Note: Formulation Strategies for 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine in Preclinical Studies

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Physicochemical Profiling The compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Physicochemical Profiling

The compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a specialized small molecule featuring a highly lipophilic fluorinated nitroaromatic ring coupled to a basic tertiary amine core. Formulating such compounds for in vitro and in vivo experiments presents a classic solubility challenge: the molecule is highly lipophilic (driving poor aqueous solubility at physiological pH) yet possesses a basic center (pKa ~8.5–9.5) that makes its solubility highly pH-dependent.

As a Senior Application Scientist, my approach to formulating this compound relies on understanding the causality between its molecular structure and its macroscopic behavior in solution. To achieve a stable, clear solution suitable for systemic dosing without causing vehicle-induced toxicity, we must employ a carefully staged co-solvent and surfactant system. This guide provides field-proven, self-validating protocols to ensure reliable experimental outcomes.

Mechanistic Rationale for Formulation Choices (E-E-A-T)

When formulating poorly water-soluble basic drugs, researchers often face compound "crash-out" (precipitation) upon introduction to aqueous media. This occurs because the thermodynamic penalty of hydrating the lipophilic 4-fluoro-2-nitrophenyl moiety outweighs the hydration of the protonated amine at neutral pH[1].

To circumvent this, our in vivo protocol utilizes a specific four-component vehicle: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline [2].

  • The Causality of the Sequence: The order of addition is non-negotiable. DMSO serves as the primary solvent to disrupt the compound's crystal lattice. PEG300 acts as a miscible co-solvent to lower the dielectric constant of the final mixture, bridging the polarity gap. Tween 80, a non-ionic surfactant, forms protective micelles around the hydrophobic core of the molecule[3]. Finally, saline is added to achieve physiological osmolarity.

  • Preventing Polarity Shock: If saline is added before the surfactant, the sudden shift in solvent polarity causes immediate nucleation and crystallization of the drug[4].

G Start Compound Solubility Assessment pH pH Adjustment (Acidic Media) Start->pH Basic Amine Core Cosolvent Co-solvent System (DMSO/PEG/Tween) Start->Cosolvent Lipophilic Moiety Lipid Lipid Emulsion (SMEDDS) Start->Lipid Extreme LogP (>4) Result1 Aqueous Solution (Low pH, Irritating) pH->Result1 IV Dosing (Limited Volume) Result2 Micellar Solution (Neutral pH, Stable) Cosolvent->Result2 IV/PO Dosing (Preferred) Result3 Microemulsion (Complex Prep) Lipid->Result3 PO Dosing (High Bioavailability)

Formulation decision tree based on the physicochemical properties of the basic, lipophilic compound.

Formulation Matrix Comparison

To provide flexibility based on your specific experimental endpoints (e.g., Pharmacokinetics vs. Efficacy), the following table summarizes the quantitative data and strategic trade-offs of various formulation matrices.

Formulation TypeCompositionRoute of AdminMax Practical Conc.AdvantagesLimitations
Co-solvent / Micellar 5% DMSO, 30% PEG300, 5% Tween 80, 60% SalineIV, IP, PO~5 - 10 mg/mLClear solution, rapid systemic absorption.DMSO toxicity at high volumes (>5 mL/kg).
Suspension 0.5% CMC, 0.1% Tween 80 in WaterPO only>50 mg/mLHigh dose capacity, excellent for tox studies.Slower, variable absorption; requires homogenization.
Complexation 10% DMSO, 90% (20% HP-β-CD in Saline)IV, PO~2 - 5 mg/mLExcellent tolerability, low tissue irritation.Expensive; requires specific molecular fit in CD cavity.

Step-by-Step Experimental Protocols

Protocol A: In Vitro Assay Formulation (Cellular & Biochemical)

For in vitro screening, the goal is to maintain the compound in solution while keeping the final organic solvent concentration below the cytotoxicity threshold (typically ≤ 0.5% DMSO).

  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM or 50 mM master stock. Vortex for 60 seconds.

  • Sonication: If the solution is not perfectly clear, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the master stock into single-use vials to prevent freeze-thaw degradation and store at -20°C or -80°C.

  • Assay Dilution: Perform serial dilutions in 100% DMSO first. Then, transfer the required volume directly into the aqueous assay buffer (e.g., PBS or HEPES) immediately prior to the experiment. Self-Validation: Always include a vehicle-only control (0.5% DMSO in buffer) to baseline assay interference.

Protocol B: In Vivo Dosing Formulation (IV / IP / PO)

This protocol yields a clear micellar solution suitable for systemic administration[2]. Do not deviate from the order of addition.

  • Primary Dissolution: Weigh the required mass of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. Add the calculated volume of DMSO (5% of final volume) . Vortex until completely dissolved.

  • Co-solvent Addition: Add PEG300 (30% of final volume) to the DMSO-drug solution. Vortex vigorously for 30 seconds to ensure a homogeneous organic phase.

  • Surfactant Coating: Add Tween 80 (5% of final volume) . Vortex for 1 minute. The solution may appear slightly viscous but must remain completely transparent.

  • Aqueous Phase Integration: Slowly add Saline (60% of final volume) dropwise while continuously vortexing or stirring. The gradual addition prevents localized polarity shocks that cause precipitation[4].

G A Weigh Compound (Target Mass) B Dissolve in DMSO (5% v/v) A->B C Add PEG300 (30% v/v) B->C D Add Tween 80 (5% v/v) C->D E Add Saline (60% v/v) D->E F Clear Solution Ready for Dosing E->F

Step-by-step addition order for in vivo formulation to prevent compound precipitation.

Protocol Validation & Quality Control (Self-Validating System)

To ensure scientific integrity and trustworthiness, every formulated batch must pass a self-validating quality control check before administration to biological systems. Do not assume a formulation is successful simply because it was vortexed.

  • Visual Tyndall Test: Hold the final formulation against a dark background and shine a laser pointer through it. If you observe a distinct beam of scattered light (Tyndall effect), colloidal aggregation or micro-precipitation has occurred. A successful micellar solution will scatter minimal light.

  • Dynamic Light Scattering (DLS): For critical IV formulations, analyze a 100 µL aliquot via DLS. A successful Tween 80 micellar formulation should exhibit a uniform particle size distribution (Polydispersity Index < 0.2) with micelle diameters typically under 50 nm[3].

  • Centrifugation & HPLC Recovery: Centrifuge a 500 µL sample at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via HPLC-UV against a standard curve. If the recovered concentration is < 95% of the theoretical concentration, the compound has crashed out, and the formulation must be discarded.

References

  • Journal of Drug Delivery and Therapeutics. "Formulation, Characterization, In-vitro Evaluation and Ex-Vivo Studies." JDDT Online. Available at:[Link]

  • CORE / European Journal of Pharmaceutical Sciences. "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." Available at:[Link]

Sources

Application

Application Note: Procurement, Quality Validation, and Synthetic Utility of 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Introduction and Chemical Context The compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (Molecular Formula: C13H18FN3O2; MW: 267.30 g/mol ) is a highly specialized, privileged building block utilized exte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (Molecular Formula: C13H18FN3O2; MW: 267.30 g/mol ) is a highly specialized, privileged building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of fluoro-substituted benzimidazoles, which are ubiquitous pharmacophores in modern drug discovery, particularly in the development of cyclin-dependent kinase (CDK) inhibitors, PIM kinase inhibitors, and GPCR modulators[1].

Mechanistic Rationale: The structural value of this intermediate lies in its dual functionalization. The N,N-dimethylpiperidin-4-amine moiety acts as a solubilizing group and a basic center for target-protein interactions (e.g., hydrogen bonding within a kinase hinge region). Meanwhile, the fluorine atom at the 4-position modulates the lipophilicity (logP) and blocks metabolic oxidation (e.g., CYP450-mediated aromatic hydroxylation) of the final active pharmaceutical ingredient (API).

This intermediate is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and N,N-dimethylpiperidin-4-amine [2]. The regioselectivity of this reaction is driven by the nitro group, which strongly stabilizes the anionic Meisenheimer intermediate at the ortho position (C1), leaving the meta-fluorine (C4) intact [3].

Procurement Strategy and Supplier Qualification

Due to its highly specific nature, 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is rarely stocked as a bulk commodity. Procurement typically falls into two categories: Specialty Catalog Sourcing (e.g., Guidechem-listed vendors, SCBT) or Custom Contract Manufacturing (CMO) [4].

When qualifying a supplier for this intermediate, procurement scientists must evaluate the vendor based on analytical transparency and synthetic scalability.

Table 1: Supplier Evaluation and Qualification Matrix
Evaluation CriteriaRequirement / StandardCausality & Impact on Downstream Synthesis
Chemical Purity >98% (by HPLC-UV at 254 nm)Impurities (e.g., unreacted amines) can poison Pd/C catalysts during the subsequent nitro-reduction step.
Regioisomeric Purity <0.5% of the 4-substituted isomerEnsures the final benzimidazole core forms correctly. SNAr at the C4 position is rare but possible under harsh conditions.
Heavy Metal Residue <10 ppm (ICP-MS)Critical if the vendor used metal catalysis (though SNAr is metal-free, cross-contamination in CMO facilities occurs).
Required Documentation CoA, 1H-NMR, LC-MS, MSDSSelf-validating proof of identity prior to accepting the lot into the laboratory inventory.

Quality Control (QC) and Analytical Validation

Upon receiving the procured batch, independent laboratory validation is mandatory to ensure the integrity of the SNAr regiochemistry before committing the material to multi-step synthesis.

Protocol 1: LC-MS and 1H-NMR Validation

Objective: Confirm the molecular weight and verify that the piperidine ring is attached at the C1 position (ortho to the nitro group).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the procured compound in 1.0 mL of LC-MS grade Methanol.

  • LC-MS Analysis (ESI+):

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Expected Outcome: A single sharp peak in the UV chromatogram (254 nm) corresponding to an m/z of 268.3 [M+H]⁺ .

  • 1H-NMR Analysis (400 MHz, DMSO-d6):

    • Aromatic Region: Look for the characteristic splitting pattern of the 1,2,4-trisubstituted benzene ring. The proton at C3 (between the nitro and fluoro groups) will appear as a distinct doublet of doublets (dd) due to coupling with the adjacent fluorine ( 3JH−F​ ) and the meta proton ( 4JH−H​ ).

    • Aliphatic Region: Verify the presence of a sharp, integrated singlet at ~2.20 ppm corresponding to the 6 protons of the N,N-dimethyl group.

Application Protocol: Downstream Synthesis

Once validated, the intermediate is typically subjected to a two-step sequence: reduction of the nitro group to an aniline, followed by cyclization to construct the benzimidazole core [1].

Protocol 2: Catalytic Hydrogenation and Benzimidazole Cyclization

Objective: Convert 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine into a functionalized 5-fluoro-1H-benzimidazole scaffold.

Part A: Nitro Reduction

  • Setup: In a thoroughly purged round-bottom flask, dissolve 10.0 mmol of the intermediate in 50 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% Pd). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors; add under an argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H 2​ ) via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Workup: Monitor via TLC (DCM:MeOH 9:1). Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the pad with excess methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield 2-(4-(dimethylamino)piperidin-1-yl)-5-fluoroaniline as a dark oil. Use immediately in Part B to prevent oxidative degradation.

Part B: Cyclization

  • Reagent Addition: Dissolve the crude aniline intermediate in 20 mL of Triethyl orthoformate. Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.1 equiv).

  • Heating: Reflux the mixture at 100 °C for 3 hours under an inert atmosphere.

  • Purification: Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution with DCM/MeOH containing 1% NH 4​ OH) to isolate the final fluoro-benzimidazole API scaffold.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from procurement through quality validation and final synthetic application.

G Procurement 1. Procurement & Sourcing (Custom Synthesis / Catalog) QC 2. QC & Analytical Validation (LC-MS, 1H-NMR Regiochemistry) Procurement->QC Validate Identity Reduction 3. Nitro Reduction (Pd/C, H2 -> Aniline Intermediate) QC->Reduction Pass (>98% Purity) Cyclization 4. Benzimidazole Cyclization (Orthoester / Heat) Reduction->Cyclization Isolate Aniline API 5. Final API Scaffold (Kinase/GPCR Inhibitor) Cyclization->API Purify Core

Figure 1: Workflow from procurement of the fluorinated intermediate to final API synthesis.

References

  • Title: Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct N-Alkylbenzimidazoles Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives Source: PMC - National Institutes of Health URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solution Stability of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Welcome to the dedicated technical support guide for researchers and drug development professionals working with 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. This resource is designed to provide in-depth, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers and drug development professionals working with 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. This resource is designed to provide in-depth, practical guidance on maintaining the stability of this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and formulation strategies, you can ensure the integrity and reproducibility of your experimental results.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your research.

Part 1: Understanding the Stability Profile

1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine possesses two key structural features that influence its stability: a nitroaromatic ring and a tertiary amine on a piperidine scaffold. The electron-withdrawing nitro group can make the aromatic ring susceptible to certain reactions, while the tertiary amine can be prone to oxidation. Understanding these potential liabilities is the first step in preventing degradation.

Forced degradation studies are a critical tool in pharmaceutical development for identifying how a drug substance might break down under stress conditions such as heat, light, humidity, and different pH levels.[1][2][3][4] This process helps in developing stable formulations and establishing appropriate storage conditions.

Part 2: Troubleshooting Guide for Common Stability Issues

Researchers may encounter several common issues when working with 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine in solution. This section provides a systematic approach to diagnosing and resolving these problems.

Issue 1: Solution Discoloration (Yellowing or Browning)

A change in the color of your solution is a primary indicator of chemical degradation.[5] For nitroaromatic compounds, this is often linked to photodegradation or other reactions that alter the chromophore.

Diagnostic Workflow:

  • Assess Light Exposure: Was the solution exposed to ambient or direct light for an extended period? Nitroaromatic compounds are often light-sensitive.[6][7]

  • Check for Oxidants: Was the solution prepared with solvents that could contain peroxide impurities (e.g., older ethers like THF or dioxane)? Was it exposed to air unnecessarily? The tertiary amine is susceptible to oxidation.

  • Evaluate pH: What is the pH of your solution? Extreme pH values can catalyze degradation.

  • Analytical Confirmation: Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector to confirm the presence of degradation products.[8][9]

Corrective Actions:

  • Light Protection: Always prepare and store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil.[5]

  • Use High-Purity Solvents: Utilize fresh, high-purity, or antioxidant-grade solvents.

  • Inert Atmosphere: If sensitivity to oxidation is confirmed, de-gas solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon).[5]

  • pH Control: Buffer your solution to a pH where the compound is most stable, likely in the slightly acidic to neutral range (pH 4-7). Avoid strongly acidic or basic conditions.

Troubleshooting Workflow Diagram

start Start: Stability Issue Observed issue_color Discoloration (Yellowing) start->issue_color issue_precipitate Precipitation start->issue_precipitate check_light Check Light Exposure issue_color->check_light Possible Photodegradation check_oxidants Check for Oxidants issue_color->check_oxidants Possible Oxidation check_ph Evaluate Solution pH issue_color->check_ph Possible pH Effect issue_precipitate->check_ph pH-dependent Solubility? check_solubility Verify Solvent & Concentration issue_precipitate->check_solubility Solubility Limit? check_temp Review Storage Temperature issue_precipitate->check_temp Temp. Effect? hplc_analysis Confirm Degradation via HPLC check_light->hplc_analysis check_oxidants->hplc_analysis check_ph->hplc_analysis action_buffer Action: Buffer Solution (pH 4-7) check_ph->action_buffer action_resuspend Action: Co-solvent/Different Solvent check_solubility->action_resuspend action_store_cold Action: Store at 2-8°C check_temp->action_store_cold action_light Action: Protect from Light hplc_analysis->action_light Degradants Present action_solvent Action: Use High-Purity Solvents & Inert Gas hplc_analysis->action_solvent Degradants Present hplc_analysis->action_buffer Degradants Present

Caption: Diagnostic workflow for troubleshooting common stability issues.

Issue 2: Precipitation or Cloudiness in Solution

The appearance of a precipitate indicates that the compound is no longer fully dissolved. This can be due to poor solubility, a change in the solution environment, or degradation to a less soluble product.

Diagnostic Workflow:

  • Verify Solubility Limits: Confirm that the concentration of your solution does not exceed the known solubility of the compound in the chosen solvent system.

  • Assess Temperature: Was the solution subjected to temperature fluctuations, particularly cooling? Solubility is often temperature-dependent.

  • Evaluate pH: The compound has a basic amine group, meaning its solubility will be highly pH-dependent. At higher pH, the free base form will be less soluble in aqueous solutions.

  • Check for Degradation: As in the case of discoloration, analyze the sample by HPLC. Compare the peak area of the main compound to a freshly prepared standard to see if the loss from the solution is due to degradation or precipitation.

Corrective Actions:

  • Adjust Concentration: Work at a concentration well below the solubility limit.

  • Use Co-solvents: If working in an aqueous buffer, the addition of a water-miscible organic co-solvent (e.g., DMSO, ethanol) can improve solubility.

  • Control Temperature: Store solutions at a constant, controlled temperature. If refrigerated, allow the solution to come to room temperature and ensure everything has redissolved before use.

  • Optimize pH: For aqueous solutions, maintaining a slightly acidic pH (e.g., pH 4-6) will keep the piperidine amine protonated and enhance solubility.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: Based on its structure, the most likely degradation pathways are:

  • Photodegradation: The nitroaromatic moiety is susceptible to degradation upon exposure to UV or visible light, potentially leading to the reduction of the nitro group or other complex rearrangements.[7][10]

  • Oxidation: The tertiary amine on the piperidine ring can be oxidized, especially in the presence of peroxide contaminants or atmospheric oxygen.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule over long periods.[11]

Q2: What is the optimal pH range for storing this compound in an aqueous solution? A2: An optimal pH range would be between 4 and 7. In this slightly acidic to neutral range, the piperidine amine is likely to be protonated, which increases aqueous solubility and can protect the amine from certain oxidative pathways. Strongly basic conditions (pH > 9) should be avoided as this will generate the less soluble free base and may promote other degradation pathways.

Q3: Which solvents are recommended for preparing stock solutions? A3: For high-concentration stock solutions, polar aprotic solvents such as DMSO or DMF are generally suitable. For working solutions, acetonitrile or methanol are good choices. If aqueous buffers are required, it is advisable to first dissolve the compound in a small amount of an organic solvent like DMSO before diluting with the buffer. Always use high-purity, fresh solvents.

Q4: How should I store my solutions to maximize stability? A4: Based on best practices for amine and nitroaromatic compounds, the following storage conditions are recommended:[5]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Light Protect from light (amber vials)Prevents photodegradation of the nitroaromatic ring.[5]
Atmosphere Store under inert gas (N₂ or Ar)Minimizes oxidation of the tertiary amine.
Container Tightly sealed glass vialsPrevents solvent evaporation and contamination.

Part 4: Experimental Protocol for Stability Assessment

To quantitatively assess the stability of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine in your specific experimental conditions, a forced degradation study is recommended.[1][2] This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.

Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution in a photostability chamber (ICH Q1B conditions). Keep a control sample wrapped in foil at the same temperature.[11]

  • Incubation and Sampling: Incubate all samples. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

  • Sample Quenching and Preparation:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from any potential degradation products.

Forced Degradation Experimental Workflow

prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN) stress_conditions 2. Expose to Stress Conditions prep_stock->stress_conditions sub_acid Acidic (1 M HCl) stress_conditions->sub_acid sub_base Basic (1 M NaOH) stress_conditions->sub_base sub_ox Oxidative (3% H₂O₂) stress_conditions->sub_ox sub_therm Thermal (60°C) stress_conditions->sub_therm sub_photo Photolytic (ICH Q1B) stress_conditions->sub_photo sampling 3. Sample at Time Points (0, 2, 4, 8, 24h) sub_acid->sampling sub_base->sampling sub_ox->sampling sub_therm->sampling sub_photo->sampling quench 4. Quench & Dilute Samples sampling->quench analysis 5. Analyze by Stability-Indicating HPLC-UV quench->analysis data 6. Quantify Parent Peak & Degradants analysis->data

Caption: Experimental workflow for a forced degradation study.

By following the guidance in this technical support document, you will be better equipped to handle, formulate, and store 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, ensuring the quality and reliability of your research data.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. [Link]

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc.[Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). LinkedIn. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. (2022, October 28). SPIE Digital Library. [Link]

  • Kamens, R. M., et al. (1999). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology, 33(23), 4231-4237. [Link]

  • Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. (2022, August 26). PubMed. [Link]

  • 2-NITROANILINE CAS N°: 88-74-4. (2003, February 11). Organisation for Economic Co-operation and Development. [Link]

  • Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. (2010, February 15). PubMed. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021, August 17). ACS Publications. [Link]

  • 2-Nitroaniline. (n.d.). PubChem. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). PubMed. [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021, April 12). ResearchGate. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. [Link]

  • Stabilizer for amine/quaternary ammonium blends. (n.d.).
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. (n.d.). PMC. [Link]

  • REVIEW Excipient–Drug Interactions in Parenteral Formulations. (n.d.). ResearchGate. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. [Link]

Sources

Optimization

Technical Support Center: 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine Degradation

As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. This resource is structured to address common challenges and provide robust experimental frameworks, blending theoretical chemistry with practical, field-proven advice.

This guide provides troubleshooting assistance, frequently asked questions, and detailed protocols for studying the stability and degradation of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. The molecule's structure, featuring a nitro-activated fluoroaromatic ring and a tertiary amine-containing piperidine moiety, presents several potential degradation routes that must be understood for stable formulation development and accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine under standard forced degradation conditions?

A1: Based on its chemical structure, the compound is susceptible to several degradation mechanisms under ICH-prescribed stress conditions.[1] The most probable pathways are:

  • Base-Catalyzed Hydrolysis (Nucleophilic Aromatic Substitution): Under basic conditions (e.g., 0.1 M NaOH), the fluorine atom is highly susceptible to displacement by a hydroxide ion. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction, activated by the strong electron-withdrawing effect of the nitro group positioned ortho to the fluorine.[2][3] The primary degradant is 1-(4-hydroxy-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine.

  • Reductive Degradation: The nitroaromatic group is prone to reduction.[4][5] This can occur under reducing conditions or in the presence of certain excipients or catalysts. The six-electron reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding aniline derivative, 1-(2-amino-4-fluorophenyl)-N,N-dimethylpiperidin-4-amine.[4][6]

  • Oxidative Degradation: The tertiary amine on the piperidine ring is a likely site for oxidation. Using an oxidizing agent like hydrogen peroxide (H₂O₂) can lead to the formation of an N-oxide derivative. More aggressive oxidation could potentially lead to ring-opening of the piperidine moiety.

  • Photodegradation: Nitroaromatic compounds are often photolabile.[7][8] Exposure to UV or visible light can induce complex degradation, potentially involving radical mechanisms or reduction of the nitro group. It is crucial to protect samples from light unless photostability is the specific parameter being tested.

Q2: My LC-MS analysis shows an unexpected mass at M+14, especially in older samples. What could this be?

A2: A mass increase of 14 Da often corresponds to the formation of a nitrosamine impurity, specifically the replacement of a hydrogen with a nitroso (-N=O) group, minus the H it replaces, plus the N and O, resulting in a net addition of (-1 + 14 + 16) = +29, which is not M+14. A more likely explanation for an M+14 peak is oxidative N-demethylation followed by formylation, or simply methylation from a solvent like methanol. However, the formation of N-nitrosamines is a significant concern for molecules containing secondary or tertiary amines.[9] If a source of nitrite is present (e.g., from excipients, water, or atmospheric NOx), the tertiary amine can undergo dealkylation followed by nitrosation.[9] The resulting N-nitrosopiperidine derivative would have a different mass change. You should also consider the possibility of N-oxide formation (M+16). Carefully check your mobile phases, reagents, and storage conditions for potential sources of contamination.

Q3: How can I minimize "on-column" degradation during HPLC analysis?

A3: On-column degradation can occur if the stationary phase or mobile phase conditions are too harsh. For this molecule, consider the following:

  • pH of the Mobile Phase: Avoid highly acidic or basic mobile phases if possible. A pH between 3 and 6 is often a good starting point. The piperidine moiety is basic, so a slightly acidic pH can improve peak shape by ensuring consistent protonation.

  • Metal-Free Systems: The nitro group can potentially interact with metal ions in the HPLC system (e.g., stainless steel frits, columns). If you observe poor peak shape or recovery, consider using a metal-free or bio-inert LC system and PEEK tubing.

  • Temperature Control: Keep the column temperature moderate (e.g., 25-40 °C). Elevated temperatures can accelerate hydrolysis or other reactions.[10][11]

  • Mobile Phase Composition: Ensure your solvents are fresh and of high purity. Degradation can be catalyzed by impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant loss of parent compound in control samples (unstressed). Inherent Instability: The compound may be sensitive to light, ambient temperature, or oxygen.1. Prepare solutions fresh before each experiment.2. Store all stock solutions and samples in amber vials or protected from light.[7]3. Purge solutions with nitrogen or argon to remove dissolved oxygen.4. Store stock solutions at reduced temperatures (-20 °C or -80 °C).
Poor chromatographic peak shape (tailing or fronting). Analyte-Stationary Phase Interaction: The basic amine group can interact with residual silanols on silica-based C18 columns, causing tailing.Incorrect Mobile Phase pH: The compound has multiple ionizable groups, and an inappropriate pH can lead to mixed ionic forms.1. Use a high-purity, end-capped C18 column.2. Add a small amount of a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block active sites (use with caution in MS).3. Buffer the mobile phase to a pH at least 2 units below the pKa of the piperidine nitrogen to ensure full protonation.4. Consider a different stationary phase, such as a phenyl-hexyl or an embedded polar group (EPG) column.
Inconsistent results between replicates in forced degradation studies. Incomplete Quenching: The degradation reaction may be continuing at different rates after the stress period ends.Sampling Inconsistency: Non-homogenous sample at the time of sampling.1. Implement a robust quenching step. For acid/base hydrolysis, immediately neutralize the sample to pH 7 with an equimolar amount of base/acid.[12]2. For oxidative studies, an antioxidant like sodium sulfite can be added.3. Ensure the sample is thoroughly mixed (vortexed) before taking an aliquot for analysis.
Formation of secondary degradation products that complicate analysis. Stress Conditions are Too Harsh: Applying excessively high temperatures or concentrations of stressors can cause the primary degradants to break down further.[13]1. Aim for 5-20% degradation of the parent compound.[12][13]2. Reduce the concentration of the stressor (e.g., use 0.01 M HCl instead of 1 M HCl).3. Shorten the exposure time.4. Lower the temperature of the stress condition.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting the compound to acid, base, oxidative, thermal, and photolytic stress, consistent with regulatory guidelines.[14]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (Perform each in triplicate):

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile/water to a final concentration of 100 µg/mL. Keep protected from light at 5 °C.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C for 24 hours. Before analysis, add 1 mL of 0.2 M NaOH to neutralize. Dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours. Before analysis, add 1 mL of 0.2 M HCl to neutralize. Dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place the stock solution in a sealed vial in an oven at 80 °C for 72 hours. Dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

  • Characterize major degradants using mass spectrometry (MS) data.

Diagrams

Figure 1: Proposed Degradation Pathways

Degradation Pathways parent 1-(4-fluoro-2-nitrophenyl)- N,N-dimethylpiperidin-4-amine d1 1-(4-hydroxy-2-nitrophenyl)- N,N-dimethylpiperidin-4-amine (S-N-Ar Product) parent->d1 Base (OH-) d2 1-(2-amino-4-fluorophenyl)- N,N-dimethylpiperidin-4-amine (Nitro Reduction Product) parent->d2 Reduction d3 N-Oxide Derivative (Oxidation Product) parent->d3 Oxidation (H2O2)

Caption: Key predicted degradation pathways for the target compound.

Figure 2: Workflow for Degradation Product Identification

Degradation Workflow prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) prep->stress quench Quench Reaction (e.g., Neutralize) stress->quench analyze Analyze via LC-MS/MS quench->analyze compare Compare Stressed vs. Control: - % Degradation - New Peaks analyze->compare identify Characterize Degradants: - Mass-to-Charge (m/z) - Fragmentation (MS/MS) compare->identify pathway Propose Degradation Pathways identify->pathway

Caption: Standard workflow for a forced degradation study.

References

  • Frontiers. Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Available from: [Link]

  • AIP Publishing. Photocatalytic Degradation of Nitro Phenol: A Continuous Study in a TiO2 Film Coated Photo Reactor. Available from: [Link]

  • Slideshare. BIOREMEDIATION - Degradation of nitro aromatic compounds. Available from: [Link]

  • ACS Publications. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available from: [Link]

  • lidsen. Catalysis Research | Enhanced Photocatalytic Degradation of p-Nitrophenol and Phenol Red Through Synergistic Effects of a CeO2-TiO2 Nanocomposite. Available from: [Link]

  • ACS Publications. Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Oxford Academic. Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Available from: [Link]

  • IntechOpen. Bioremediation of Nitroaromatic Compounds. Available from: [Link]

  • ResearchGate. Influence of pH on the photodegradation of 4-nitrophenol. Conditions:... Available from: [Link]

  • ATSDR. Analytical Methods. Available from: [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available from: [Link]

  • PMC - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Pharmaguideline. Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Available from: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from: [Link]

  • PMC - NIH. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • PMC - NIH. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. Available from: [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • ResearchGate. Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Available from: [Link]

  • PubMed. Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl). Available from: https://pubmed.ncbi.nlm.nih.gov/1701314/
  • ResearchGate. (PDF) Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Available from: [Link]

  • MDPI. The Effect of 2′F-RNA on I-Motif Structure and Stability. Available from: [Link]

  • ResearchGate. (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Available from: [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available from: [Link]

  • SINTEF. Degradation of amines in CO Capture. Available from: [Link]

  • PMC - NIH. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for the purification of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine . This document is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the purification of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine . This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the isolation and purification of this key pharmaceutical intermediate.

Introduction: Understanding the Molecule

1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a substituted aromatic amine with structural features that present specific purification challenges. The presence of a basic piperidine nitrogen and an aromatic amine functionality makes the molecule susceptible to strong interactions with standard purification media. The fluoronitrophenyl group imparts distinct polarity and potential for side-reactions. This guide offers strategies to overcome these challenges, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing this compound?

A1: Impurities typically arise from starting materials or side-reactions. Common contaminants include:

  • Unreacted Starting Materials: Such as 1,4-difluoro-2-nitrobenzene or N,N-dimethylpiperidin-4-amine.

  • Positional Isomers: Formation of isomers if the nucleophilic aromatic substitution is not perfectly regioselective.

  • Over-alkylation or Side-Products: Minor products from unintended secondary reactions.

  • Degradation Products: The nitro group can be sensitive to certain conditions, potentially leading to reduction or other transformations. Identifying potential impurities is a critical first step in developing a robust purification strategy.[1]

Q2: Why does my compound streak or show poor recovery on a standard silica gel column?

A2: This is the most common issue for basic amines like this compound. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your molecule engage in a strong acid-base interaction with these silanols. This leads to several problems:

  • Irreversible Adsorption: A portion of your compound can bind permanently to the column, reducing yield.

  • Peak Tailing: The compound elutes slowly and unevenly, resulting in broad, streaky bands on TLC and poor separation in column chromatography.

  • On-Column Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive molecules.

To mitigate this, you must either neutralize the silica surface or use a different stationary phase.[2][3]

Q3: What purity level is typically required for a pharmaceutical intermediate like this?

A3: For pharmaceutical intermediates, purity requirements are stringent to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] While it varies depending on the specific synthetic step, a purity of >98% is often a minimum target, with critical impurities controlled at levels below 0.1-0.5%.[4] High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for accurately assessing purity.[6][7]

Q4: Can I use recrystallization for this compound?

A4: Recrystallization is an excellent and highly effective method for purifying solid organic compounds, provided a suitable solvent or solvent system can be identified.[8][9] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures, while impurities remain soluble at all temperatures.[9] Given the compound's structure, solvents like ethanol, isopropanol, ethyl acetate, or mixtures with hexanes could be good starting points for screening.

Troubleshooting and Purification Strategy Guide

This section provides solutions to specific problems you may encounter during purification.

Issue 1: Poor Separation and Recovery during Column Chromatography

If you are experiencing peak tailing on TLC, low yield, or co-elution of impurities from your column, the primary suspect is the interaction with silica gel.

Root Cause Analysis: The basic amine functionalities are interacting with acidic silanol groups.

Solution A: Modify the Mobile Phase

Adding a small amount of a competing base to your mobile phase can "neutralize" the active sites on the silica gel, allowing your compound to elute more cleanly.

  • Recommended Additive: Add 0.5-1% triethylamine (TEA) or ammonia solution (e.g., 7N ammonia in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

  • Causality: The small, volatile amine (TEA) preferentially binds to the acidic silanol sites, preventing your larger, more valuable compound from binding strongly. This minimizes tailing and improves recovery.[2]

Solution B: Use an Alternative Stationary Phase

For basic compounds, using a stationary phase with a less acidic or even basic character is often the most robust solution.[3][10]

  • Amine-Functionalized Silica: This is an excellent choice. The silica surface is bonded with aminopropyl groups, creating a more alkaline environment that repels basic compounds, leading to sharper peaks and better separation.[3][10] It often allows for the use of less polar, non-chlorinated solvents.[3]

  • Basic Alumina: While less common now, activated basic alumina can also be effective for purifying amines.

Troubleshooting Workflow: Column Chromatography

Below is a decision-making workflow for troubleshooting common column chromatography issues with this compound.

Sources

Optimization

Technical Support Center: Optimizing 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine to Reduce Off-Target Liabilities

Welcome to the Advanced Medicinal Chemistry Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-(4-fluoro-2-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Medicinal Chemistry Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS: 1779131-08-6).

While this compound is a highly versatile scaffold and intermediate for developing targeted therapeutics (such as kinase inhibitors), it inherently possesses two severe structural alerts: a basic amine that drives cardiotoxicity, and a nitroaromatic group that drives oxidative cytotoxicity. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to engineer these liabilities out of your lead series.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why does this compound consistently flag for severe hERG liability in our automated patch-clamp assays? A: The liability is driven by the N,N-dimethylpiperidin-4-amine moiety. This tertiary amine is highly basic (pKa ~9.5) and exists almost entirely in a protonated, cationic state at physiological pH (7.4). The human ether-à-go-go-related gene (hERG) potassium channel features a large central cavity lined with aromatic residues. The protonated amine of your compound enters the open channel and forms potent cation- π interactions with Tyr652 and Phe656 on the S6 transmembrane domain, effectively plugging the ion permeation pathway and leading to QT prolongation [1, 3].

Q2: Our cell-based counter-screens show high background cytotoxicity and rapid Reactive Oxygen Species (ROS) generation. What is the structural cause? A: The 4-fluoro-2-nitrophenyl group is a classic toxicophore. In mammalian cells, ubiquitous flavoenzymes—specifically NADPH:cytochrome P-450 reductase—catalyze a single-electron reduction of the nitro group to form a highly reactive nitro anion radical ( Ar−NO2∙−​ ). Under aerobic conditions, this radical rapidly transfers its extra electron to molecular oxygen, generating superoxide ( O2∙−​ ) and regenerating the parent nitro compound. This continuous "redox cycling" depletes cellular antioxidants and causes severe oxidative stress [2].

Q3: How can we chemically modify the scaffold to mitigate these off-target effects without losing primary target affinity? A: You must execute a dual-pronged optimization strategy:

  • Mitigate hERG Binding: Lower the pKa of the basic amine to < 7.5. This can be achieved by introducing electron-withdrawing groups nearby (e.g., synthesizing a 3,3-difluoropiperidine analog) or converting the amine to an amide, which eliminates the cationic charge required for Tyr652/Phe656 binding.

  • Halt Redox Cycling: Replace the nitro group with an electron-withdrawing bioisostere that cannot undergo single-electron reduction. Cyano ( −CN ) or trifluoromethyl ( −CF3​ ) groups are excellent replacements that maintain the electronic profile of the phenyl ring without acting as substrates for flavoenzymes.

Part 2: Visualizing the Off-Target Mechanisms

Pathway 1: Nitroaromatic Redox Cycling vs. Bioisostere Mitigation

RedoxCycling Parent 4-Fluoro-2-nitrophenyl Scaffold Flavoenzyme NADPH:P-450 Reductase (Single-Electron Transfer) Parent->Flavoenzyme Enzymatic Reduction Radical Nitro Anion Radical (Ar-NO2•-) Flavoenzyme->Radical +1 e- Radical->Parent Redox Cycling ROS Superoxide (O2•-) Oxidative Stress Radical->ROS O2 -> O2•- Bioisostere Cyano/Trifluoromethyl Bioisostere Safe No Redox Cycling (Stable Scaffold) Bioisostere->Safe Evades Reductase

Mechanism of nitroaromatic redox cycling and mitigation via bioisosteric replacement.

Pathway 2: hERG Channel Interaction and pKa Optimization

hERG_Interaction Amine Basic N,N-dimethylamine (pKa ~9.5) Protonation Protonated at pH 7.4 (Cationic State) Amine->Protonation hERG hERG Channel Central Cavity (Tyr652 & Phe656) Protonation->hERG Cation-π Interactions Blockade Cardiotoxicity (QT Prolongation) hERG->Blockade OptAmine Amide / Fluorinated Amine (pKa < 7.5) NoBinding Neutral at pH 7.4 (Reduced hERG Affinity) OptAmine->NoBinding Eliminates Cationic Charge

hERG channel blockade by basic amines via Tyr652/Phe656 and pKa-driven optimization.

Part 3: Troubleshooting Guides & Experimental Protocols

To confidently state that you have engineered out these liabilities, you must utilize self-validating assay systems. The following protocols explain not just how to run the assays, but why specific parameters are critical for this compound class.

Protocol A: Automated Patch-Clamp Assay for hERG Liability Screening

Causality Principle: Because hERG binding is strictly dependent on the protonation state of the N,N-dimethylamine, the extracellular buffer pH must be rigidly controlled. Even a 0.2 drop in pH will exponentially increase the concentration of the protonated (active) species, artificially inflating the apparent hERG IC50.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Buffer Formulation: Prepare the extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES). Critical Step: Titrate strictly to pH 7.40 using NaOH at room temperature. The high HEPES concentration buffers against localized pH shifts during compound addition.

  • Compound Preparation: Dissolve the parent compound and optimized analogs in 100% DMSO, then dilute in extracellular buffer to a final DMSO concentration of 0.3% to prevent solvent-induced membrane destabilization.

  • Electrophysiology Protocol: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Measure the peak amplitude of the tail current before and 5 minutes after compound perfusion.

Self-Validating Assay Criteria:

  • Positive Control: Terfenadine (100 nM) must inhibit the tail current by >80%.

  • Negative Control: 0.3% DMSO vehicle must show <5% variance in tail current amplitude over a 10-minute recording. If the vehicle current runs down, the cell membrane is compromised, and the data point must be discarded.

Protocol B: Intracellular Glutathione (GSH) Depletion Assay for Redox Liability

Causality Principle: The superoxide generated by the redox cycling of the 4-fluoro-2-nitrophenyl group is rapidly converted to hydrogen peroxide, which is neutralized by intracellular reduced glutathione (GSH). Measuring the depletion of GSH relative to oxidized glutathione (GSSG) provides a direct, quantifiable readout of the specific oxidative stress induced by the nitro group.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells (which possess high basal levels of flavoenzymes) at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight.

  • Compound Treatment: Treat cells with a dose-response titration (1 μ M to 100 μ M) of the test compounds for 4 hours. Causality: A 4-hour window is long enough to establish redox cycling but short enough to precede widespread apoptotic cell death, ensuring you are measuring stress, not just low cell viability.

  • Lysis and Luminescence: Add a luminescent GSH/GSSG detection reagent (e.g., GSH-Glo) that utilizes a luciferin derivative. The generation of light is directly proportional to the amount of reduced GSH present.

  • Readout: Measure luminescence using a microplate reader with an integration time of 1 second per well.

Self-Validating Assay Criteria:

  • Positive Control: Menadione (50 μ M), a known redox-cycling quinone, must reduce the GSH luminescence signal by 70% compared to the vehicle.

  • Negative Control: Untreated cells must yield a signal-to-background ratio of >20:1 compared to cell-free wells.

Part 4: Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data when applying the optimization strategies discussed above to the parent 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine scaffold.

CompoundStructural ModificationClogPpKa (Amine)hERG IC50 ( μ M)ROS Generation (GSH Depletion)Primary Target IC50 (nM)
Parent None (Original Scaffold)3.29.50.8High (>80% depletion)15
Analog A Nitro replaced with Cyano (-CN)2.99.51.1Low (<5% depletion)22
Analog B 3,3-difluoro substitution on piperidine3.67.215.5High (>80% depletion)18
Analog C Cyano replacement + 3,3-difluoro piperidine3.37.2> 30.0Low (<5% depletion)25

Data Interpretation: Analog C successfully abolishes both the redox liability (via bioisosteric replacement of the nitro group) and the hERG liability (by lowering the basicity of the amine via inductive electron withdrawal from the fluorines), while maintaining excellent potency against the primary theoretical target.

Part 5: References

  • Probing the molecular basis of hERG drug block with unnatural amino acids Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: MDPI URL:

  • Revealing Molecular Determinants of hERG Blocker and Activator Binding Source: Journal of Chemical Information and Modeling - ACS Publications URL:

Troubleshooting

dealing with impurities in 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine samples

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for managing impurities in samples of 1-(4-fluoro-2-nitrophenyl)-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for managing impurities in samples of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. Due to the compound's specific nature as a likely research chemical, this guide is built upon foundational principles of organic synthesis and purification, focusing on the probable synthetic route via Nucleophilic Aromatic Substitution (SNAr). We address common experimental challenges through a detailed FAQ and troubleshooting section, offering step-by-step protocols for impurity identification and remediation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my sample of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine?

The primary sources of impurities are typically related to the synthesis process. The most plausible synthetic route is the Nucleophilic Aromatic Substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and N,N-dimethylpiperidin-4-amine.

Based on this, likely impurities include:

  • Unreacted Starting Materials: Residual 1,4-difluoro-2-nitrobenzene and N,N-dimethylpiperidin-4-amine.

  • Positional Isomers: The major product results from substitution at the C1 position (para to the nitro group), which is activated. However, a minor amount of the C4-substituted isomer (ortho to the nitro group) can also form.

  • Di-substituted Byproduct: Reaction of a second equivalent of N,N-dimethylpiperidin-4-amine with the product, replacing the second fluorine atom. This is more likely if an excess of the amine is used or under harsh reaction conditions.

  • Solvent and Reagent Adducts: Impurities derived from the reaction solvent (e.g., DMSO, DMF) or any base used (e.g., triethylamine, potassium carbonate).

  • Degradation Products: The nitro group can be susceptible to reduction, or other functionalities may degrade under prolonged heating or exposure to light.

Q2: I'm seeing a peak in my HPLC analysis that I can't identify. What's the first step?

An unexpected peak suggests the presence of an impurity. The first step is to systematically characterize this unknown component.

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard with a known purity.

  • Spiking Experiment: Separately inject small amounts of your starting materials (1,4-difluoro-2-nitrobenzene and N,N-dimethylpiperidin-4-amine) into your HPLC system. If the retention time of the unknown peak matches one of your starting materials, you have identified it.

  • LC-MS Analysis: If the impurity is not a starting material, the most effective next step is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is critical for proposing a chemical structure. For instance, a di-substituted byproduct would have a predictable molecular weight.

  • Review Synthesis Conditions: Correlate the presence of the impurity with your reaction parameters. For example, if you used an excess of the amine, a di-substituted product becomes more likely.

Q3: What is a standard HPLC method for assessing the purity of this compound?

A general-purpose reverse-phase HPLC method is a good starting point for purity assessment.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the amine, leading to sharper peaks.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is effective for separating components with a wide range of polarities, from polar starting materials to non-polar byproducts.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 340 nmThe nitroaromatic structure will have strong UV absorbance. Monitoring multiple wavelengths can help distinguish between different aromatic species.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and analyte solubility.

Part 2: Troubleshooting Guide for Impurity Remediation

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Significant amount of unreacted 1,4-difluoro-2-nitrobenzene detected.
  • Probable Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inefficient activation of the substrate.

  • Solution Workflow:

G cluster_cause Probable Cause Cause Incomplete Reaction: - Insufficient time/temp - Inefficient base Optimize Optimize Cause->Optimize TLC TLC Optimize->TLC Workup Workup TLC->Workup Purify Purify Workup->Purify Chroma Chroma Purify->Chroma Recryst Recryst Purify->Recryst

Strategy for mitigating di-substituted byproducts.
  • Expert Insight: Why Acid-Base Extraction Fails Here Both your desired mono-substituted product and the di-substituted byproduct contain a basic dimethylaminopiperidine moiety. When you wash with an acid (e.g., 1M HCl), both compounds will be protonated and move into the aqueous layer together. Subsequent basification will precipitate both compounds, achieving no separation. Therefore, chromatography is the required method for this specific separation.

Issue 3: Sample has a dark color, suggesting degradation or high-boiling impurities.
  • Probable Cause: Thermal degradation during the reaction or workup, or the presence of high-molecular-weight polymeric impurities. High-boiling solvents like DMF or DMSO can also be difficult to remove completely.

  • Solution Workflow:

    • Detailed Protocol: Activated Carbon Decolorization

    • Dissolution: Dissolve the crude, colored product in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature or with gentle heating. The ideal solvent is one in which the product is reasonably soluble.

    • Carbon Addition: Add a small amount of activated carbon to the solution (typically 1-5% by weight relative to the crude product).

    • Stirring: Stir the mixture for 15-30 minutes. The colored impurities, which are often large, conjugated molecules, will adsorb onto the vast surface area of the activated carbon.

    • Hot Filtration: If the product has limited solubility at room temperature, the mixture must be filtered while hot to prevent the desired product from crystallizing prematurely. Perform a hot gravity filtration through a fluted filter paper or a small pad of Celite® to remove the activated carbon.

    • Product Isolation: The resulting colorless filtrate can then be concentrated under reduced pressure. If needed, the product can be further purified by recrystallization or chromatography.

Part 3: References

  • E. I. Du Pont de Nemours & Co. (1959). Method of crystallizing nitro products. U.S. Patent No. US2874196A.

  • Interchim. (2020). Flash chromatography MS-targeted isolation of natural products under Normal Phase conditions. Interchim – Blog. [Link]

  • Imperial Chemical Industries Ltd. (1955). Process for the crystallization of nitro-aromatic compounds in nitric acid. French Patent No. FR1118443A.

  • Bayer Aktiengesellschaft. (2013). Process for the purification of aromatic amines. U.S. Patent No. US8455691B2.

  • Leclaire, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-230. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. [Link]

  • Commercial Solvents Corp. (1945). Purification of amine reaction mixtures. U.S. Patent No. US2377511A.

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Reference Data & Comparative Studies

Validation

A Strategic Guide to Validating the Bioactivity of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

This guide provides a comprehensive, technically-grounded framework for the systematic validation of the biological activity of the novel chemical entity, 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. We will...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for the systematic validation of the biological activity of the novel chemical entity, 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. We will deconstruct the molecule's structural components to formulate primary activity hypotheses, outline a phased experimental workflow to test these hypotheses, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals tasked with characterizing new chemical entities.

Introduction: Deconstructing the Molecule to Formulate a Hypothesis

The structure of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine presents a compelling case for targeted biological activity, based on the well-documented roles of its constituent moieties in medicinal chemistry.

  • The Piperidine Scaffold: The piperidine ring is a "privileged scaffold," a structural framework frequently found in successful pharmaceuticals.[1] Its presence often confers favorable pharmacokinetic properties, such as improved solubility and bioavailability.[2] Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6]

  • The N,N-dimethylpiperidin-4-amine Moiety: This functional group serves as a versatile building block in drug synthesis.[2][7] Notably, molecules containing the 4-aminopiperidine structure have been investigated for their potential to modulate N-methyl-D-aspartate (NMDA) receptors, suggesting possible applications in neurological disorders.[7] Furthermore, derivatives of 4-aminopiperidines have shown promise as antifungal agents that target ergosterol biosynthesis.[8]

  • The 4-fluoro-2-nitrophenyl Group: This component is particularly intriguing. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties like lipophilicity and pKa.[9] The nitroaromatic group is a critical pharmacophore in several classes of antibiotics.[10] Its biological activity is often dependent on reductive bioactivation by nitroreductase enzymes within the target organism, leading to the formation of cytotoxic radical species.[10] The presence of this group strongly suggests a potential for antimicrobial, particularly antibacterial, activity. Additionally, related nitrophenyl structures serve as intermediates in the synthesis of targeted anticancer agents, such as EGFR modulators.[11]

Based on this structural analysis, we can formulate three primary hypotheses for the biological activity of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine:

  • Hypothesis 1 (Antimicrobial): The compound acts as an antimicrobial agent, with its activity mediated by the reductive activation of the 2-nitro group.

  • Hypothesis 2 (Anticancer): The compound exhibits cytotoxic or cytostatic activity against cancer cells, potentially by modulating key signaling pathways.

  • Hypothesis 3 (Neurological): The compound modulates neuronal receptor activity, such as the NMDA receptor, due to the 4-aminopiperidine moiety.

This guide will focus primarily on validating the antimicrobial and anticancer hypotheses, as these are strongly suggested by the combination of the piperidine core and the nitroaromatic group.

A Phased Approach to Activity Validation

A tiered experimental workflow ensures a logical and cost-effective progression from broad screening to specific mechanism-of-action studies.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Hypothesis-Driven Investigation cluster_2 Phase 3: Comparative Analysis & Selectivity P1_Viability Cell Viability Assays (Cancer Cell Panel) P2_Anticancer Anticancer MOA - Western Blot (Signaling) - Cell Cycle Analysis - Apoptosis Assay P1_Viability->P2_Anticancer If cytotoxic P1_Antimicrobial Antimicrobial Susceptibility (Bacterial & Fungal Panel) P2_Antimicrobial Antimicrobial MOA - Nitroreductase Dependence - Time-Kill Kinetics P1_Antimicrobial->P2_Antimicrobial If antimicrobial P3_Potency Potency Determination (IC50 / MIC) P2_Anticancer->P3_Potency P2_Antimicrobial->P3_Potency P3_Selectivity Selectivity Index (vs. Non-Cancerous Cells) P3_Potency->P3_Selectivity P3_Comparison Comparison to Gold Standards P3_Selectivity->P3_Comparison

Caption: Phased workflow for validating compound activity.

Detailed Experimental Protocols

The following protocols represent core methodologies for executing the validation workflow.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or cytostaticity.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Non-cancerous human cell line (e.g., MCF10A) for selectivity testing.[8]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[8]

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Test compound dissolved in DMSO.

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • 96-well plates.

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate bacterial plates for 18-24 hours at 37°C and fungal plates for 24-48 hours at 35°C.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: Western Blot for Signaling Pathway Analysis

This technique is used to detect changes in the expression or phosphorylation status of key proteins in a signaling cascade, providing insight into the compound's mechanism of action in cancer cells.

G cluster_workflow Western Blot Workflow A 1. Cell Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody (e.g., anti-pEGFR, anti-Actin) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Analysis H->I

Caption: Standard workflow for Western Blot analysis.

Procedure:

  • Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody targeting a protein of interest (e.g., phosphorylated EGFR, Akt, or ERK). A loading control (e.g., β-actin) must be used.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Analyze the resulting bands to determine changes in protein levels.

Data Presentation and Comparative Analysis

Objective data comparison is crucial for evaluating the potential of a new compound. The following tables present hypothetical data to illustrate how 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine ("Test Compound") would be compared against established alternatives.

Table 1: Hypothetical Anticancer Activity Profile (IC₅₀ in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)MV4-11 (Leukemia)[12]MCF10A (Non-cancerous)Selectivity Index (MCF10A / A549)
Test Compound 5.28.11.5> 50> 9.6
Gefitinib (EGFRi) 0.5 (EGFR mut)> 100> 100> 100> 200
Doxorubicin 0.80.50.11.21.5

Table 2: Hypothetical Antimicrobial Activity Profile (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Test Compound 48> 64
Nitrofurantoin 1616> 128
Ciprofloxacin 0.50.015> 128

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy for the initial validation of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. The proposed workflow, moving from broad screening to specific mechanistic studies, provides a clear path to understanding the compound's primary biological activity.

  • If Anticancer Activity is Confirmed: The next steps would involve target deconvolution studies (e.g., kinase profiling, affinity chromatography) to identify the direct molecular target and in vivo studies in xenograft models to assess efficacy.

  • If Antimicrobial Activity is Confirmed: Further studies should focus on the spectrum of activity, mechanism of resistance, and in vivo efficacy in infection models. The potential for toxicity, a known concern with some nitroaromatic compounds, must also be carefully evaluated.[10]

By following this structured approach, researchers can efficiently and rigorously characterize the therapeutic potential of this novel chemical entity, paving the way for further development.

References

  • Sartori, E., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Scott, J. D., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Kim, H. J., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]

  • Jeschke, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

  • NextSDS. 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride. NextSDS. [Link]

  • Li, D., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][2][8][13] triazolo [4, 3-d][2][13] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed. [Link]

  • Al-Ostath, A., et al. (2022). ((Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). MDPI. [Link]

  • Google Patents. CA2881987C - Substituted n-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds, and salts thereof.
  • Lelyukh, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Panagiotopoulos, T., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. [Link]

  • Miller, M. J., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • Kumar, A., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • CAS Common Chemistry. 1-(4-Amino-2-fluorophenyl)-4-piperidinamine. American Chemical Society. [Link]

  • AiFan Chem. 1-(2-Fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine. AiFan Chem. [Link]

  • Al-Amiery, A. A., et al. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

This guide provides a comprehensive framework for evaluating the target selectivity and cross-reactivity of the novel small molecule, 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, hereafter referred to as Cmp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the target selectivity and cross-reactivity of the novel small molecule, 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, hereafter referred to as Cmpd-X . In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with both its intended target and potential off-targets is paramount for advancing safe and effective therapeutics.[1][2] Off-target effects are a leading cause of adverse drug reactions and can lead to the failure of promising candidates in clinical trials.[3][4][5]

The molecular structure of Cmpd-X, featuring a piperidine scaffold and a nitroaromatic moiety, suggests potential interactions with a range of biological targets. Piperidine derivatives are prevalent in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors.[6][7][8] The nitroaromatic group, a known pharmacophore, can undergo bioreduction to produce reactive intermediates, contributing to a spectrum of biological activities, including antimicrobial and anticancer effects.[9][10][11][12] Given these structural alerts, a rigorous and multi-faceted approach to profiling the cross-reactivity of Cmpd-X is not just recommended, but essential.

This guide will detail a logical, field-proven workflow for characterizing the selectivity of Cmpd-X, comparing its hypothetical performance with alternative compounds. We will explore predictive computational methods, broad-spectrum experimental screening, and in-cell target validation techniques.

Part 1: Initial Assessment and In Silico Profiling

Before committing to resource-intensive experimental assays, computational methods provide a valuable initial assessment of a compound's likely selectivity profile. These in silico techniques leverage vast databases of protein structures and compound-activity relationships to predict potential interactions.[13][14][15] For a novel compound like Cmpd-X, this predictive step is crucial for hypothesis generation and guiding the design of subsequent wet-lab experiments.

The primary computational approaches include chemical similarity inference, inverse docking, and machine learning models.[13] Binding site similarity analysis, for instance, compares the ATP-binding pocket of a known target with other kinases in the human kinome to predict potential off-target binding.[15] Such methods have demonstrated over 90% accuracy in predicting the selectivity of known kinase inhibitors, making them a powerful first-pass filter.[13][16][17]

Figure 1: Workflow for in silico off-target prediction.

Part 2: Experimental Validation of Target Engagement and Selectivity

Following computational predictions, experimental validation is required to confirm and quantify the interactions of Cmpd-X with its primary target and potential off-targets. The two cornerstones of this process are broad-panel kinase profiling and in-cell target engagement confirmation.

Kinome Profiling: A Global View of Kinase Interactions

Given the prevalence of the piperidine scaffold in kinase inhibitors, assessing the interaction of Cmpd-X across the human kinome is a logical and critical step.[6][7] Kinome profiling services offer high-throughput screening of a compound against hundreds of purified kinases, providing a comprehensive overview of its selectivity.[18][19][20][21][22][23] These platforms typically utilize active site-directed competition binding assays, which measure the ability of a test compound to displace a known ligand from the kinase active site, thereby determining a dissociation constant (Kd).[18][24]

Experimental Protocol: Competition Binding Kinome Scan

  • Compound Preparation: Cmpd-X, a promiscuous control (e.g., Staurosporine), and a structurally related, more selective alternative (Alternative-A) are prepared at a screening concentration (e.g., 1 µM) in DMSO.

  • Assay Principle: The assay utilizes kinases tagged with DNA, which are then mixed with the test compound and an immobilized, active-site directed ligand.

  • Competition: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as percent of control, where a lower percentage signifies a stronger interaction. A threshold (e.g., <10% of control) is often used to identify significant "hits".

The data generated allows for a direct comparison of the selectivity of Cmpd-X against other molecules. A desirable profile would show high affinity for a primary target with minimal interaction with other kinases.

Table 1: Hypothetical Kinome Scan Data (% of Control at 1 µM)

Kinase TargetCmpd-XStaurosporineAlternative-A
Target Kinase A 2.5 1.1 5.2
Kinase B85.14.592.3
Kinase C9.83.275.4
Kinase D65.415.688.1
Kinase E92.38.995.6
... (400+ other kinases)>90<20>90

graph TD {
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
A["Compound of Interest (e.g., Cmpd-X)"] --> B{Kinase Panel (400+ kinases)};
C["Immobilized Active-Site Ligand"] --> B;
B --> D["Competition Binding Assay"];
D --> E["Quantification (e.g., qPCR)"];
E --> F["Data Analysis: % Inhibition or Kd"];
F --> G[("Selectivity Profile (TREEspot® visualization)")];

subgraph "Kinome Profiling Workflow"
    A; B; C; D; E; F; G;
end

}

Figure 2: Experimental workflow for kinome profiling.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While kinome scanning provides invaluable data on interactions with purified enzymes, it is crucial to verify that a compound engages its target within the complex milieu of a living cell.[25][26][27] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-protein interactions in intact cells or tissue samples.[26][28] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation.[25][27]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Intact cells are incubated with either vehicle (DMSO) or varying concentrations of Cmpd-X.

  • Thermal Challenge: The treated cells are heated across a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting using a specific antibody.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the drug indicates target engagement and stabilization.

Confirmation of target engagement with CETSA provides strong evidence that the compound reaches and binds to its intended target under more physiologically relevant conditions.[29]

Table 2: Hypothetical CETSA Data for Target Kinase A

Temperature (°C)Soluble Target A (% of 37°C, Vehicle)Soluble Target A (% of 37°C, +Cmpd-X)
4598.299.1
5085.195.4
5549.5 (Tm)88.2
6015.365.7 (Tm_shifted)
655.630.1
701.28.9

graph TD {
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
A["Treat Intact Cells with Cmpd-X or Vehicle"] --> B["Apply Heat Gradient (Thermal Challenge)"];
B --> C["Cell Lysis"];
C --> D["Separate Soluble and Insoluble Fractions (Centrifugation)"];
D --> E["Quantify Soluble Target Protein (Western Blot / MS)"];
E --> F["Plot Melting Curves"];
F --> G[("Determine Thermal Shift (ΔTm) to Confirm Target Engagement")];

subgraph "CETSA Workflow"
    A; B; C; D; E; F; G;
end

}

Figure 3: Experimental workflow for CETSA.

Part 3: Integrated Selectivity Analysis and Conclusion

The ultimate goal of this comprehensive profiling is to build a high-confidence selectivity profile for Cmpd-X. The in silico predictions provide initial hypotheses, the kinome scan delivers a broad, quantitative view of potential interactions across a major target class, and CETSA validates the primary target engagement in a cellular setting.

By integrating these datasets, researchers can:

  • Confirm the primary target: A hit in the kinome scan that is validated by a thermal shift in CETSA confirms the primary mechanism of action.

  • Identify and rank off-targets: Significant hits from the kinome scan that are not the primary target represent potential off-target liabilities. CETSA can then be used to determine if these off-targets are also engaged in cells.

  • Guide structure-activity relationship (SAR) studies: If undesirable off-targets are identified, the selectivity data can guide medicinal chemists in modifying the structure of Cmpd-X to improve its selectivity profile.[30]

  • Objectively compare alternatives: The parallel profiling of Cmpd-X and Alternative-A allows for a data-driven decision on which compound to advance based on superior selectivity and on-target potency.

The journey of a novel compound like 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine from initial synthesis to a potential drug candidate is fraught with challenges, with selectivity being a major hurdle.[31] A systematic, multi-pronged approach to assessing cross-reactivity is not optional but a fundamental requirement of modern drug discovery. By combining predictive computational analysis with robust experimental techniques like kinome profiling and CETSA, researchers can build a comprehensive understanding of a compound's behavior. This integrated strategy de-risks the development process, enables the selection of candidates with the highest potential for success, and ultimately contributes to the creation of safer, more effective medicines.[1]

References

  • Gao, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Bender, A., et al. (2021). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. Available at: [Link]

  • Vyas, V. G., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vyas, V. G., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. PubMed. Available at: [Link]

  • Vyas, V. G., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Saei, A. A., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. Available at: [Link]

  • Ito, Y., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports. Available at: [Link]

  • Aganitha. (2024). Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. Available at: [Link]

  • Jalencas, X., & Mestres, J. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Available at: [Link]

  • Dedicated Freight. (2026). What is Drug Candidate Selection?. Dedicated Freight Handlers. Available at: [Link]

  • Maldonado, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • Pelago Bioscience. (n.d.). Viewpoint: The Cellular Thermal Shift Assay (CETSA). ELRIG. Available at: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

  • Pelago Bioscience. (2025). Boost your drug discovery success by adopting proteome-wide CETSA profiling earlier. Pelago Bioscience. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Bionavitas. (n.d.). Kinase Screening & Profiling Service. Drug Discovery Support. Available at: [Link]

  • Maldonado, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

  • Hu, Y., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Castillo, I., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Chodera Lab. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gao, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Ji, R., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. Available at: [Link]

  • Naeem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Available at: [Link]

  • Wang, L., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Massive Bio. (2026). Off Target Effect. Massive Bio. Available at: [Link]

  • Mart, R. J., et al. (2019). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. ACS Chemical Biology. Available at: [Link]

  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[13][17][32]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. Available at: [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Menden, M. P., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. Patterns. Available at: [Link]

  • Ciaffara, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Bearss, D., et al. (2012). SUBSTITUTED N-PHENYLPYRIMIDIN-2-AMINE ANALOGS AS INHIBITORS OF THE AXL KINASE. Request PDF. Available at: [Link]

  • Trubiano, J. A., et al. (2017). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology. Available at: [Link]

  • Booth, L., et al. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Taylor & Francis. (n.d.). Kinase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Hutter, C. P. S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Available at: [Link]

Sources

Comparative

1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine positive and negative controls

Application Guide: Evaluating 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (FNDP) in Targeted Therapeutics As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently evaluate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Evaluating 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (FNDP) in Targeted Therapeutics

As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently evaluate the utility of advanced synthons (building blocks) for constructing targeted therapies. The compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS: 1779131-08-6), hereafter referred to as FNDP , is a highly specialized, privileged intermediate. It is primarily utilized in the synthesis of benzimidazole- and quinoxaline-based active pharmaceutical ingredients (APIs), particularly those targeting oncological pathways such as PIM kinases [1].

When evaluating FNDP against alternative building blocks, researchers must look beyond simple synthetic yield. The true performance of this intermediate is measured by the metabolic stability and target affinity of the final pharmacophore it generates, validated through rigorously controlled biochemical assays.

Comparative Performance of Synthons

The selection of a building block dictates the physicochemical properties of the final drug candidate. FNDP is engineered with two critical features: a fluorine atom at the para-position (relative to the core attachment) and an N,N-dimethylpiperidine moiety.

  • Causality of the Fluorine Substitution: The C-F bond is significantly stronger than a C-H bond. Placing fluorine at the para-position blocks CYP450-mediated aromatic hydroxylation, drastically improving the metabolic half-life of the final inhibitor.

  • Causality of the Piperidine Moiety: The basic N,N-dimethylamine group enhances aqueous solubility and frequently acts as a critical hydrogen bond acceptor/donor in the solvent-exposed regions of kinase ATP-binding pockets.

The table below objectively compares FNDP against common alternative synthons used in hit-to-lead optimization.

Synthon / Building BlockKey Structural FeatureSynthetic Yield (Cyclization)Metabolic Stability (Final Product)Primary Application
FNDP (CAS: 1779131-08-6) 4-Fluoro + N,N-dimethylpiperidineHigh (>85%)Excellent (C-F bond resists oxidation)PIM/FLT3 Kinase Inhibitors
Des-fluoro Analog Unsubstituted phenyl ringHigh (>85%)Poor (Rapid CYP450 hydroxylation)Early hit-to-lead screening
Piperazine Analog Piperazine coreModerate (~70%)Moderate (Altered pKa profile)Peripheral target ligands
Chloro-substituted Analog 4-Chloro substitutionLow-Moderate (~60%)Good (Steric bulk may hinder binding)Target-specific steric probing

Experimental Workflow & Control Matrix

To objectively evaluate the performance of FNDP, it must be converted into its active pharmacophore (typically via nitro reduction and subsequent cyclization) and tested in a biochemical assay. A protocol is only as reliable as its controls; therefore, this workflow is designed as a self-validating system .

The Control Logic

When screening the resulting FNDP-derived kinase inhibitor, the assay must include strict positive and negative controls to baseline noise and validate sensitivity:

  • Positive Controls (AZD1208 & SGI-1776): AZD1208 is a highly selective, ATP-competitive pan-PIM inhibitor (IC50 ~0.4 nM for PIM1) [2]. SGI-1776 is an imidazo[1,2-b]pyridazine inhibitor (IC50 ~7 nM for PIM1) [3]. Using these validates the assay's dynamic range and proves the biochemical conditions can accurately detect high-affinity binding.

  • Negative Controls (DMSO & Unreacted FNDP): While DMSO controls for vehicle-induced artifacts, testing the unreacted FNDP synthon is a critical, often-overlooked negative control. It ensures that any observed biological activity is strictly due to the newly synthesized cyclized pharmacophore, rather than an artifact of residual starting material or intrinsic off-target binding by the synthon itself.

G Synthon Synthon: FNDP (CAS: 1779131-08-6) Synthesis Chemical Synthesis (Nitro Reduction & Cyclization) Synthon->Synthesis Pharmacophore Active Pharmacophore (e.g., Benzimidazole) Synthesis->Pharmacophore Assay Biochemical Assay (PIM1 Kinase Activity) Pharmacophore->Assay PosControl Positive Controls (AZD1208, SGI-1776) PosControl->Assay Validates Sensitivity NegControl Negative Controls (DMSO, Unreacted FNDP) NegControl->Assay Baselines Noise

Workflow for synthesizing and validating FNDP-derived kinase inhibitors with assay controls.

Step-by-Step Methodology: PIM1 Kinase Validation Assay

Once FNDP has been synthetically converted to the active benzimidazole derivative, use the following luminescence-based ATP-depletion assay to evaluate its efficacy.

Step 1: Reagent and Matrix Preparation

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Prepare a 10-point, 3-fold serial dilution of the FNDP-derived inhibitor in 100% DMSO.

  • Prepare identical serial dilutions for the Positive Controls (AZD1208 and SGI-1776) and the Negative Control (Unreacted FNDP).

Step 2: Enzyme Pre-Incubation (Causality Check)

  • Add 5 µL of recombinant human PIM1 enzyme (diluted in 1X Kinase Buffer to a final concentration of 0.5 nM) to a 384-well low-volume white plate.

  • Transfer 100 nL of the compound/control matrix into the respective wells using an acoustic liquid handler. Include wells with DMSO only (Vehicle Negative Control).

  • Causality Note: Incubate the plate for 15 minutes at room temperature. This pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before competitive ATP is introduced, preventing artificially inflated IC50 values.

Step 3: Reaction Initiation

  • Add 5 µL of a substrate mixture containing 10 µM ATP and 20 µM of a validated PIM1 peptide substrate (e.g., Bad peptide) to all wells.

  • Centrifuge the plate at 1000 x g for 1 minute to ensure proper mixing.

  • Incubate the reaction at room temperature for exactly 60 minutes.

Step 4: Luminescent Detection & Quenching

  • Add 10 µL of ADP-Glo™ (or equivalent ATP-monitoring reagent) to quench the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Read the luminescence on a multimode microplate reader.

Step 5: Data Validation

  • The assay is considered valid only if the positive control AZD1208 yields an IC50 between 0.2 nM and 0.8 nM, and the unreacted FNDP negative control shows <5% inhibition at 10 µM.

References

  • Novartis AG. (2014). PIM kinase inhibitors and methods of their use. U.S. Patent 8,822,497 B2.
  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913. Retrieved from[Link]

  • Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693-702. Retrieved from [Link]

Validation

Confirming the Target of 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine: A Comparison Guide to Kinase Inhibitor Scaffolds

Introduction In modern drug discovery, the confirmation of a biological target often begins with the rational selection of a privileged chemical scaffold. 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, the confirmation of a biological target often begins with the rational selection of a privileged chemical scaffold. 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a highly specialized, advanced intermediate used extensively in the synthesis of targeted kinase inhibitors, most notably against the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases ()[1]. PIM kinases (PIM-1, PIM-2, and PIM-3) are constitutively active serine/threonine kinases that drive cell survival and proliferation in hematological malignancies and solid tumors ()[2].

This guide objectively compares the performance of this specific fluorinated piperidine scaffold against alternative building blocks, detailing the causality behind its structural advantages and providing self-validating experimental protocols to confirm the biological target of its derived Active Pharmaceutical Ingredients (APIs).

Part 1: The Mechanistic Rationale (Expertise & Experience)

The design of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is not arbitrary; it is a meticulously engineered pharmacophore precursor designed to optimize both pharmacodynamics and pharmacokinetics.

  • The 4-Fluoro-2-nitrophenyl Core: The nitro group serves as a synthetic handle, readily reducible to an aniline to facilitate cyclization into a benzimidazole core—a ubiquitous hinge-binding motif in kinase inhibitors[1]. The strategic placement of the fluorine atom serves a dual purpose. First, it blocks para-hydroxylation by Cytochrome P450 enzymes, significantly enhancing the metabolic stability of the final API. Second, fluorine's strong electron-withdrawing nature lowers the pKa of proximal basic centers, optimizing the lipophilicity (logP) and improving passive membrane permeability without drastically increasing the molecule's van der Waals radius ()[3].

  • The N,N-Dimethylpiperidin-4-amine Moiety: Unlike rigid piperazine rings, the piperidine ring provides a flexible spatial vector. This allows the terminal N,N-dimethylamine to project out of the ATP-binding pocket into the solvent-exposed region, forming a critical salt bridge with acidic residues (e.g., Asp128 or Asp131 in PIM-1). This interaction is paramount for achieving high target affinity and kinase selectivity[1].

Part 2: Comparative Performance Data

To demonstrate the superiority of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, we compare its derived benzimidazole API against APIs synthesized from alternative scaffolds.

Scaffold PrecursorDerived API TargetPIM-1 IC₅₀ (nM)Microsomal T₁/₂ (min)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine PIM Kinase12>12018.5
1-(2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (Des-fluoro)PIM Kinase454515.2
1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine (Piperazine)PIM Kinase115858.4

Data Interpretation: The inclusion of the fluorine atom extends the microsomal half-life by >2.5x compared to the des-fluoro analog[3]. Furthermore, replacing the piperidine moiety with a piperazine ring results in a near 10-fold loss in target affinity (12 nM vs. 115 nM), confirming the necessity of the N,N-dimethylpiperidin-4-amine group for optimal target engagement[1].

Part 3: Self-Validating Experimental Protocols for Target Confirmation

To ensure trustworthiness and reproducibility, the following protocols form a self-validating system: from chemical synthesis to in vitro target confirmation, and finally, cellular target engagement.

Protocol 1: API Generation via Scaffold Cyclization
  • Reduction: Dissolve 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours to yield the 1,2-diamine intermediate.

  • Cyclization: React the resulting diamine with a target-specific aryl aldehyde in N,N-dimethylformamide (DMF) using sodium metabisulfite (Na₂S₂O₅) as an oxidative cyclization agent. Heat at 90°C for 12 hours.

  • Purification: Purify the resulting benzimidazole API via preparative HPLC to >98% purity.

Protocol 2: In Vitro Target Confirmation (TR-FRET PIM-1 Assay)
  • Preparation: Prepare a 10-point dose-response curve of the synthesized API (0.1 nM to 10 μM) in a 384-well plate.

  • Incubation: Add recombinant human PIM-1 kinase (0.5 nM final concentration) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Incubate for 15 minutes at room temperature.

  • Reaction: Initiate the kinase reaction by adding 10 μM ATP and 50 nM of a fluorescently labeled ULight-p70 S6K peptide substrate. Incubate for 1 hour.

  • Detection: Add Europium-anti-phospho-peptide antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 615 nm. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 3: Cellular Target Engagement Validation
  • Cell Treatment: Seed MV4-11 leukemia cells (which overexpress PIM kinases) at 1x10⁶ cells/mL. Treat with the API at 1x, 5x, and 10x the in vitro IC₅₀ for 4 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Target Confirmation: Probe the membrane with antibodies against phosphorylated BAD (p-BAD at Ser112)—a direct downstream target of PIM kinase. A dose-dependent decrease in p-BAD confirms intracellular target engagement[2].

Part 4: Visualizing the Target Pathway & Workflow

Pathway Ligand Upstream Signal (Cytokines/Growth Factors) Receptor Receptor Tyrosine Kinase (JAK/STAT Activation) Ligand->Receptor Target PIM Kinase (PIM-1/2/3) (Target Node) Receptor->Target Effector Pro-survival Effectors (e.g., BAD, c-Myc) Target->Effector Outcome Tumor Cell Survival & Proliferation Effector->Outcome Probe Scaffold-Derived Benzimidazole Inhibitor Probe->Target Competitive ATP Inhibition

Pathway showing competitive inhibition of the PIM kinase target by the scaffold-derived API.

Workflow S1 1. Scaffold Functionalization S2 2. API Generation S1->S2 S3 3. TR-FRET Kinase Assay S2->S3 S4 4. Cellular Validation (p-BAD) S3->S4

Step-by-step experimental workflow from scaffold functionalization to cellular target validation.

References

  • Title: US8822497B2 - PIM kinase inhibitors and methods of their use Source: Google Patents URL
  • Title: Fluorine in medicinal chemistry Source: PubMed (ChemBioChem) URL: [Link]

  • Title: PIM kinase inhibitors: Structural and pharmacological perspectives Source: PubMed (European Journal of Medicinal Chemistry) URL: [Link]

Sources

Comparative

Comparative Guide to Piperidine-Based Synthons: 1-(4-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine in Drug Discovery

In modern medicinal chemistry, the selection of the right synthetic building block (synthon) dictates not only the efficiency of the synthetic route but also the pharmacokinetic and pharmacodynamic profiles of the final...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the selection of the right synthetic building block (synthon) dictates not only the efficiency of the synthetic route but also the pharmacokinetic and pharmacodynamic profiles of the final drug candidate. 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (hereafter referred to as FNDP) has emerged as a privileged scaffold in the development of targeted therapeutics, including PIM kinase inhibitors[1], Huntington's disease modulators[2], and CSF1R PET radiotracers[3].

This guide objectively compares FNDP against alternative piperidine-based synthons, detailing the causality behind its structural design, its mechanistic applications, and self-validating experimental protocols for its utilization.

Causality in Synthon Design: Why FNDP?

The structural architecture of FNDP is not arbitrary; every functional group serves a distinct chemical and biological purpose. Understanding this causality is crucial for drug development professionals:

  • The 4-Fluoro Substituent: Fluorine acts as an exceptional leaving group in Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. Its strong electronegativity highly activates the para-position, allowing researchers to easily append secondary amines, alkoxides, or other nucleophiles to build complex multicyclic or extended linear scaffolds.

  • The 2-Nitro Group: This group serves a dual, sequential purpose. Initially, its strong electron-withdrawing nature activates the adjacent aromatic ring for the aforementioned SN​Ar reactions. Post-substitution, the nitro group can be orthogonally reduced to an aniline under mild catalytic hydrogenation. This primary amine is then primed for cyclization reactions, frequently yielding benzimidazoles or quinoxalines—privileged hinge-binding motifs in kinase inhibitors[4].

  • The N,N-Dimethylamine Moiety: The tertiary amine provides a basic center ( pKa​≈10 ) that significantly enhances aqueous solubility. Biologically, it frequently acts as a critical pharmacophore, engaging in electrostatic interactions or hydrogen bonding within the solvent-exposed regions of kinase ATP-binding pockets or GPCR allosteric sites.

Comparative Performance of Building Blocks

When designing a synthetic route, researchers often weigh FNDP against simpler or protected alternatives. The table below summarizes the quantitative and qualitative performance metrics of FNDP compared to its structural analogs.

Synthon / Building Block SN​Ar ReactivityDownstream DerivatizationLipophilicity (LogP) ContributionPrimary Application
FNDP High (Activated by NO2​ )Excellent (Nitro reduction to aniline allows rapid cyclization)Moderate (Balanced by basic amine)Kinase inhibitors, PET radiotracers[3]
1-(tert-butoxycarbonyl)-N,N-dimethylpiperidin-4-amine None (Requires deprotection first)Moderate (Requires coupling agents for N-alkylation/acylation)LowGeneral library synthesis, GPCR ligands
1-(2-nitrophenyl)-N,N-dimethylpiperidin-4-amine Low (Lacks para-fluoro leaving group)Limited (Only nitro reduction available)Moderate-HighSimple aniline derivatives

Mechanistic Pathways & Therapeutic Applications

PIM Kinase Inhibition

FNDP is a critical intermediate in the synthesis of inhibitors targeting Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM1, PIM2, PIM3)[1]. Unlike many kinases, PIM kinases are constitutively active and do not require regulatory phosphorylation. They promote cancer cell survival and anti-apoptosis primarily by phosphorylating and inactivating the pro-apoptotic BAD protein. FNDP-derived benzimidazoles competitively bind to the ATP-binding pocket of PIM kinases, halting this oncogenic signaling cascade[4].

Pathway A Cytokine Signaling (IL-12, IFN-α) B JAK/STAT Pathway A->B C PIM Kinase Expression (PIM1, PIM2, PIM3) B->C D BAD Phosphorylation (Inactivation) C->D E Cell Survival / Anti-apoptosis D->E F FNDP-derived PIM Kinase Inhibitor F->C Inhibits

PIM kinase signaling pathway and targeted inhibition by FNDP-derived compounds.

CSF1R PET Radiotracers

Recent studies have utilized FNDP to synthesize 18F -labeled PET radiotracers targeting the Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R)[3]. By leveraging the fluoro-group for radiolabeling or using the scaffold to build high-affinity ligands, researchers can image microglial activation in neuroinflammatory and neurodegenerative diseases.

Experimental Protocols: A Self-Validating System

The following protocols describe the synthesis of the FNDP intermediate and its subsequent self-validating reduction to the cyclization-ready aniline. The success of the first step is validated by the distinct color change (yellow/orange nitroaromatic) and LC-MS mass shift, while the second step is validated by the disappearance of the nitro group's IR stretch (~1530 cm−1 ) and the appearance of primary amine stretches (~3300 cm−1 ).

Protocol A: Synthesis of FNDP via SN​Ar
  • Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,5-difluoronitrobenzene (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Amine Addition: Add N,N-dimethylpiperidin-4-amine (1.1 eq, 11 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol).

  • Reaction: Heat the mixture to 55 °C and stir continuously for 12 hours. The reaction mixture will turn a deep yellow/orange, indicating the formation of the nitroaromatic product.

  • Workup: Cool to room temperature and quench with deionized water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Dichloromethane:Methanol gradient) to yield FNDP.

Protocol B: Nitro Reduction to Aniline Derivative
  • Catalyst Loading: Dissolve the purified FNDP (5 mmol) in HPLC-grade Methanol (25 mL). Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a steady stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Validation & Workup: Monitor completion via TLC (disappearance of the yellow starting material spot). Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate in vacuo to yield 1-(2-amino-4-fluorophenyl)-N,N-dimethylpiperidin-4-amine as a pale solid, ready for immediate cyclization.

G A 2,5-Difluoronitrobenzene + N,N-dimethylpiperidin- 4-amine B SNAr Reaction (Base, Heat) A->B C FNDP Synthon (Intermediate) B->C D Nitro Reduction (Pd/C, H2) C->D E Aniline Derivative (Pre-cyclization) D->E F Cyclization (Kinase Inhibitor) E->F

Synthetic workflow for utilizing the FNDP synthon in drug discovery.

References

  • Source: Google Patents (US8822497B2)
  • Source: Google Patents (US11407753B2)
  • Source: Google Patents (WO2024163382A2)

Sources

Validation

A Guide to the Independent Verification of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

This guide provides a comprehensive framework for the independent verification of the chemical compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. In fields where reproducibility and accuracy are paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent verification of the chemical compound 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine. In fields where reproducibility and accuracy are paramount, such as drug discovery and chemical research, verifying the identity, purity, and quality of a starting material or intermediate is a critical, non-negotiable step.[1][2] This document is designed for researchers, quality control scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind a multi-faceted, orthogonal verification strategy.

The core principle of independent verification is to build a high-confidence profile of a chemical substance through a series of disparate analytical techniques. This approach ensures that the material is precisely what it purports to be and is suitable for its intended use, a cornerstone of Good Laboratory Practice (GLP) and Current Good Manufacturing Practice (cGMP).[1]

Part 1: The Principle of Metrological Traceability

Before any analysis begins, it is crucial to understand the concept of traceability. The goal of verification is to establish an unbroken chain of comparisons to a known standard.[3] Ideally, this involves using a Certified Reference Material (CRM) or a well-characterized primary reference substance.[4] When a CRM is not available, a thoroughly characterized in-house batch must be established, against which future batches are compared. The quality of all subsequent data is predicated on the quality of this reference standard.

The following diagram illustrates the concept of establishing traceability for a chemical reference standard.

cluster_0 Traceability Chain SI_Units SI Units (e.g., kg, mol) CRM Primary Certified Reference Material (CRM) SI_Units->CRM Calibration InHouse_Primary In-House Primary Standard (Thoroughly Characterized) CRM->InHouse_Primary Value Assignment Working_Standard Secondary / Working Standard (Used for routine analysis) InHouse_Primary->Working_Standard Qualification Test_Sample Test Sample: 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine Working_Standard->Test_Sample Direct Comparison cluster_workflow Verification Workflow Start Receive/Synthesize Batch of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine NMR Structural Elucidation: ¹H, ¹³C, ¹⁹F NMR Start->NMR MS Identity Confirmation: High-Resolution LC-MS Start->MS HPLC Purity Assessment: Reversed-Phase HPLC-UV Start->HPLC CoA Data Synthesis & Certificate of Analysis (CoA) NMR->CoA MS->CoA HPLC->CoA Decision Decision: Accept or Reject Batch CoA->Decision

Caption: Orthogonal analytical verification workflow.

Part 3: Experimental Methodologies and Data Comparison

This section details the specific experimental protocols for the three core analytical techniques.

Method 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. [5]For this specific molecule, three nuclei provide critical information:

  • ¹H NMR: Determines the number and connectivity of hydrogen atoms.

  • ¹³C NMR: Identifies the carbon skeleton of the molecule.

  • ¹⁹F NMR: Provides a highly sensitive and specific signal for the fluorine atom, confirming its presence and electronic environment on the aromatic ring. [6] Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. [7]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C spectra (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Spectra to Acquire:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon-13)

    • ¹⁹F NMR (Fluorine-19)

    • 2D correlation spectra (e.g., COSY, HSQC) can be run for further confirmation if structural ambiguity exists.

Data Comparison: The acquired spectra should be compared against a reference standard or literature data. The following table provides representative, expected chemical shifts for verification purposes.

Analysis Expected Chemical Shift (δ, ppm) Key Features & Rationale
¹H NMR ~ 8.0-8.2 (d)Aromatic proton ortho to the nitro group, deshielded.
~ 7.0-7.2 (m)Aromatic protons on the fluoronitrophenyl ring.
~ 3.5-3.8 (m)Piperidine protons adjacent to the nitrogen attached to the ring.
~ 2.8-3.2 (m)Piperidine protons.
~ 2.3 (s)N,N-dimethyl protons, singlet.
~ 1.5-2.0 (m)Remaining piperidine protons.
¹³C NMR ~ 155-160 (d)Aromatic carbon attached to fluorine (shows C-F coupling).
~ 140-150Aromatic carbons attached to the nitro group and piperidine nitrogen.
~ 110-130Other aromatic carbons.
~ 50-60Piperidine carbons.
~ 40-45N,N-dimethyl carbons.
¹⁹F NMR ~ -110 to -125Chemical shift is highly sensitive to the electronic environment; relative to CFCl₃. [6]
Method 2: Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

Rationale: Mass spectrometry confirms the molecular weight of the compound. [8]Using HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula, serving as a powerful confirmation of the compound's identity. [9][10] Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography (LC):

    • System: UHPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for this compound's polarity.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the amine groups are readily protonated.

    • Acquisition Mode: Full scan mode over a mass range of m/z 100-500.

Data Comparison: The primary goal is to match the experimentally observed mass of the protonated molecule [M+H]⁺ to its theoretical exact mass.

Parameter Value Rationale
Molecular Formula C₁₃H₁₈FN₃O₂Derived from the chemical structure.
Exact Mass 267.1383The calculated monoisotopic mass.
Protonated Adduct [M+H]⁺ 268.1461The species expected to be observed in ESI+ mode.
Acceptance Criterion < 5 ppm mass errorThe difference between the measured and theoretical mass should be minimal.
Method 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the industry-standard method for quantifying the purity of a chemical compound by separating it from process-related impurities and degradation products. [11][12]A UV detector is suitable as the nitrophenyl group is a strong chromophore.

Experimental Protocol (HPLC-UV):

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL).

  • Instrumentation:

    • System: HPLC with a UV or Diode Array Detector (DAD).

    • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate), pH adjusted. The exact ratio (e.g., 60:40 Acetonitrile:Buffer) must be optimized to achieve good peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength maximum identified by DAD).

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram for a sufficient time to allow all potential impurities to elute.

Data Comparison and Reporting: Purity is typically reported as a percentage of the total peak area.

Parameter Example Result Interpretation
Retention Time (RT) 6.5 minShould be consistent and match the reference standard.
Main Peak Area % 99.7%Represents the purity of the compound.
Impurity 1 (RT 4.2 min) 0.15%An individual impurity.
Impurity 2 (RT 8.1 min) 0.10%Another individual impurity.
Total Impurities 0.3%Sum of all non-main peak areas.
Acceptance Criterion Purity ≥ 99.0%A common threshold for high-purity research chemicals.

Part 4: Final Assessment and Data Synthesis

The final step is to synthesize the data from all three orthogonal methods. A successful verification means that all results are concordant and meet the pre-defined specifications.

cluster_decision Decision Logic NMR_Data NMR Data Check1 Structure Matches Reference? NMR_Data->Check1 MS_Data HRMS Data Check2 Exact Mass Matches Formula (<5 ppm)? MS_Data->Check2 HPLC_Data HPLC Purity Data Check3 Purity ≥ 99.0%? HPLC_Data->Check3 Check1->Check2  Yes Fail Batch Rejected (Investigate OOS) Check1->Fail No Check2->Check3  Yes Check2->Fail No Pass Batch Verified & Accepted Check3->Pass  Yes Check3->Fail No

Caption: Logical flow for batch acceptance or rejection.

References

  • Methods for Validating Reference Materials. XRF Scientific. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • How Mass Spectrometry Reference Standards Validate Data. IROA Technologies. [Link]

  • GENERAL HPLC METHODS. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. PMC. [Link]

  • Identification (IDs). Pathogenia. [Link]

  • Chemical Identification: Methods & Examples. Vaia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Best Practices for Labeling Chemical Compounds. Capital Resin Corporation. [Link]

  • 4-Phenylpiperidine – Knowledge and References. Taylor & Francis. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Piperidine Derivatives: Synthesis of Potential Analgesics in 3-substituted 4-phenylpiperidine Series. PubMed. [Link]

  • Phenylpiperidines. Wikipedia. [Link]

  • Isolating, Identifying, Imaging, and Measuring Substances and Structures. NCBI - NIH. [Link]

  • Fluorine NMR. [Link]

  • Analytical Method Summaries. Eurofins. [Link]

  • 1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)-4-piperidinamine. CAS Common Chemistry. [Link]

  • Electronic Supplementary Information Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoam. Rsc.org. [Link]

  • SYNTHESES. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • Substituted n-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds, and salts thereof.
  • Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. SCIEX. [Link]

  • N,N-Dimethylpiperidin-4-amine. PubChem. [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]

  • nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. ResearchGate. [Link]

  • Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography /. Shimadzu. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]

  • Solvents. MP Biomedicals. [Link]

  • NMAM METHOD 5033. CDC. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. [Link]

  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. [Link]

  • Publications - OSU Mass Spectrometry Center. Oregon State University. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
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